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Core Science & Biosynthesis

Foundational

Topic: The Role of (S)-4-Ethenyl-1,3-dioxolan-2-one in the Formation of a Stable Solid Electrolyte Interphase in Lithium-Ion Batteries

An In-Depth Technical Guide Audience: Researchers, materials scientists, and battery development professionals. Abstract The Solid Electrolyte Interphase (SEI) is arguably the most critical and least understood component...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, materials scientists, and battery development professionals.

Abstract

The Solid Electrolyte Interphase (SEI) is arguably the most critical and least understood component of a lithium-ion battery, governing its cycle life, safety, and overall performance. The use of functional electrolyte additives is a paramount strategy for engineering a robust and stable SEI. Among these, (S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as Vinyl Ethylene Carbonate (VEC), has emerged as a highly effective agent. This guide provides a detailed mechanistic exploration of how VEC functions, from its initial electrochemical reduction to the formation of a protective polymeric interface on the anode surface. We will dissect the causality behind its preferential decomposition, the chemical nature of the resulting SEI, and the analytical methodologies employed to validate these mechanisms, offering a holistic view for researchers aiming to optimize battery performance.

The Imperative for an Engineered SEI

In any standard lithium-ion cell, the electrolyte is thermodynamically unstable at the low operating potentials of the anode (e.g., graphite or silicon).[1][2] During the first charge, electrolyte components are reduced on the anode surface, forming a passivating layer known as the Solid Electrolyte Interphase (SEI).[1][3] An ideal SEI must be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of Li⁺ ions.[1]

However, the SEI formed from conventional carbonate electrolytes (like Ethylene Carbonate, EC) is often non-uniform and can be mechanically unstable, especially on anodes that undergo significant volume changes, such as silicon.[4][5] This leads to continuous SEI breakdown and reformation, consuming active lithium and liquid electrolyte, which ultimately results in capacity fade and reduced battery lifespan.[4]

Electrolyte additives are introduced in small quantities to preemptively decompose and form a superior, more stable SEI. VEC, a derivative of EC with a vinyl group, is a state-of-the-art additive recognized for its ability to significantly enhance cycle life and thermal stability.[6][7][8] It is structurally more stable than its widely-used counterpart, Vinylene Carbonate (VC), making it an attractive alternative.[6][7]

The Core Mechanism: Preferential Reduction and Polymerization

The efficacy of VEC hinges on a fundamental electrochemical principle: it has a higher reduction potential (is easier to reduce) than the bulk electrolyte solvents like EC or Propylene Carbonate (PC).[6][9] This ensures that VEC is the first component to react at the anode surface as the cell potential drops during the initial charge.

The reduction of VEC is believed to proceed via two primary pathways, which initiate the formation of the protective film.

A. One-Electron Reduction and Radical Polymerization: The most critical pathway for forming a stable, polymeric SEI is initiated by a one-electron reduction of the VEC molecule. This creates a radical anion.

  • Step 1: Initiation. The VEC molecule accepts an electron from the anode, leading to the opening of the carbonate ring and the formation of a radical species.

  • Step 2: Propagation. This radical is highly reactive and can attack the electron-rich double bond of another VEC molecule. This process repeats, creating a polymer chain. This is a classic example of in-situ electropolymerization. The resulting polymer, poly(VEC), forms the backbone of the organic portion of the SEI.

B. Two-Electron Reduction Pathway: A two-electron reduction of VEC can also occur, leading to the formation of inorganic lithium salts and other organic species.[6] This pathway contributes primarily to the inorganic components of the SEI. The main products include lithium carbonate (Li₂CO₃) and lithium alkyl carbonates (ROCO₂Li).[6]

While both pathways occur, the polymerization route is considered central to VEC's superior performance, as it creates a flexible and robust film that can better withstand mechanical stress from the anode.

Caption: Electrochemical reduction pathways of VEC on an anode surface.

Composition and Properties of the VEC-Derived SEI

The SEI formed with the VEC additive is a complex composite material, distinct from that formed in standard electrolytes. Its unique composition imparts enhanced stability and functionality.

PropertyDescriptionKey Chemical Species Identified by XPS/FTIRImpact on Performance
Chemical Composition A mosaic structure of organic polymers and inorganic salts. The polymeric nature provides flexibility, while the inorganic components offer rigidity and low electronic conductivity.[2]Organic: Poly(VEC), Lithium Alkyl Carbonates (ROCO₂Li) Inorganic: Lithium Carbonate (Li₂CO₃), Lithium Fluoride (LiF) (from LiPF₆ salt decomposition)Creates a durable, multi-functional passivation layer.
Morphology & Thickness Tends to be thinner, denser, and more uniform compared to the SEI from EC alone. This prevents "patchy" coverage that can lead to continued electrolyte reduction at exposed anode sites.[10]-Ensures complete passivation of the anode surface, reducing irreversible capacity loss and improving coulombic efficiency.
Mechanical Stability The high content of poly(VEC) imparts greater elasticity.C-O, C=O, O-C=O bonds characteristic of polycarbonates.Accommodates the large volume expansion and contraction of anodes like silicon without cracking, preventing continuous SEI reformation.[4]
Thermal Stability The VEC-derived SEI demonstrates higher thermal stability, decomposing at higher temperatures than standard SEI layers.[8]Stable polymeric and LiF components.Enhances battery safety and allows for better performance at elevated operating temperatures.[6][7]
Ionic Conductivity Forms a layer with sufficient Li⁺ conductivity, ensuring that the rate capability of the battery is not compromised.-Balances protection with performance, allowing for efficient Li⁺ transport during charge and discharge cycles.

Experimental Validation Workflow

Validating the proposed mechanism requires a suite of complementary analytical techniques. As a senior scientist, the logical workflow is not just to collect data, but to build a self-validating narrative where each experiment confirms a piece of the mechanistic puzzle.

Experimental_Workflow cluster_flow Logical Investigation Flow CV Cyclic Voltammetry (CV) XPS X-ray Photoelectron Spectroscopy (XPS) CV->XPS CV_Purpose Q: When does VEC react? A: Determines reduction potential. Confirms preferential decomposition before other solvents. CV->CV_Purpose EIS Electrochemical Impedance Spectroscopy (EIS) XPS->EIS XPS_Purpose Q: What is the SEI made of? A: Identifies chemical composition (Poly(VEC), Li₂CO₃, LiF). Confirms polymerization. XPS->XPS_Purpose GCMS Gas Chromatography-Mass Spectrometry (GC-MS) EIS->GCMS EIS_Purpose Q: How effective is the SEI? A: Measures interfacial resistance. Tracks SEI stability and ionic conductivity over cycling. EIS->EIS_Purpose GCMS_Purpose Q: Does VEC suppress side reactions? A: Measures gas evolution (e.g., ethylene). Shows reduced solvent decomposition. GCMS->GCMS_Purpose

Caption: A logical workflow for investigating the VEC SEI formation mechanism.

Detailed Experimental Protocols

A. Cyclic Voltammetry (CV)

  • Objective: To determine the electrochemical reduction potential of VEC.

  • Methodology:

    • Assemble a three-electrode cell using a working electrode (e.g., graphite or glassy carbon), a lithium metal reference electrode, and a lithium metal counter electrode.

    • Prepare two electrolytes: a baseline (e.g., 1M LiPF₆ in EC/DMC) and the baseline with a small percentage (e.g., 2%) of VEC.[6]

    • Scan the potential of the working electrode from the open-circuit voltage down to 0.01 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).

    • Analysis: Compare the voltammograms. A distinct reduction peak will appear at a higher potential (e.g., ~1.25 V) in the VEC-containing electrolyte, which is absent in the baseline.[9] This peak corresponds to the reductive decomposition of VEC and proves it reacts before the bulk solvents (EC reduction typically occurs below 0.8 V).[11]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To identify the chemical composition of the SEI layer formed on the anode.

  • Methodology:

    • Cycle Li-ion cells (e.g., Li||Graphite) with and without VEC for a few formation cycles.

    • Carefully disassemble the cells in an inert argon-filled glovebox to prevent contamination.

    • Gently rinse the harvested anode with a volatile solvent (e.g., DMC) to remove residual electrolyte salt.

    • Transfer the anode to the XPS ultra-high vacuum chamber using an air-free transfer vessel.

    • Acquire high-resolution spectra for the C 1s, O 1s, and F 1s regions.

    • Analysis: Deconvolute the peaks to identify chemical species. The presence of characteristic peaks for C-O (~286.5 eV), C=O (~288.5 eV), and O-C=O (~290.5 eV) in the VEC-cycled anode, which differ from the standard SEI, provides direct evidence of poly(VEC) and lithium alkyl carbonates.[9] A strong LiF peak (~685 eV) will also be present from LiPF₆ decomposition.[5]

Conclusion: A Paradigm of Rational SEI Design

The mechanism of (S)-4-Ethenyl-1,3-dioxolan-2-one is a prime example of rational interfacial engineering in lithium-ion batteries. By having a tailored molecular structure with a vinyl functional group and a higher reduction potential, VEC hijacks the initial electrochemical processes at the anode surface. It undergoes preferential reduction and subsequent electropolymerization to construct a stable, flexible, and uniform Solid Electrolyte Interphase.[6][7]

This VEC-derived SEI provides a superior protective barrier that mitigates the persistent challenges of electrolyte decomposition and mechanical degradation at the anode, especially for next-generation, high-capacity materials like silicon. The resulting improvements in cycle life, thermal stability, and safety underscore the profound impact that a mechanistically understood additive can have on advancing energy storage technology.[8]

References

  • Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. The Journal of Physical Chemistry C. [Link]

  • Vinylene Carbonate (VC) Additive for Lithium Battery Electrolyte. Oneenergi. [Link]

  • Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. The Journal of Physical Chemistry C. [Link]

  • Electrolyte Additive vinylethylene Carbonate. Suzhou Cheerchem Advanced Materials Co.. [Link]

  • Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. New Journal of Chemistry. [Link]

  • Pathway of in situ polymerization of 1,3-dioxolane in LiPF6 electrolyte on Li metal anode. NSF PAR. [Link]

  • Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A. [Link]

  • Electrolyte Anion-Initiated In Situ Polymerization of Dioxolane-Derived Gel Electrolytes for Dendrite-Resistant and Separator-Free Lithium Metal Batteries. Nano Letters. [Link]

  • Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. [Link]

  • In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. PMC. [Link]

  • Solid–Electrolyte Interface Formation on Si Nanowires in Li-Ion Batteries: The Impact of Electrolyte Additives. MDPI. [Link]

  • Cycle Life Enhancing Organic Compounds as Electrolyte Additives for SiOx-Containing Lithium Ion Batteries. ChemRxiv. [Link]

  • In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. Chemical Science. [Link]

  • In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries. MDPI. [Link]

  • Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. PMC. [Link]

  • The Role of Electrolyte Additives on the Interfacial Chemistry and Thermal Reactivity of Si-Anode-Based Li-Ion Battery. ACS Publications. [Link]

  • Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. OPUS at UTS. [Link]

  • Elucidating the Step‐Wise Solid Electrolyte Interphase Formation in Lithium‐Ion Batteries with Operando Raman Spectroscopy. Diva-Portal.org. [Link]

  • Experimental and theoretical studies on reduction mechanism of vinyl ethylene carbonate on graphite anode for lithium ion batteries. ResearchGate. [Link]

  • The stability of the SEI layer, surface composition and the oxidation state of transition metals at the electrolyte–cathode interface impacted by the electrochemical cycling: X-ray photoelectron spectroscopy investigation. RSC Publishing. [Link]

  • 4,5-Difluoro-1,3-dioxolan-2-one as a film-forming additive improves the cycling and thermal stability of SiO/C anode Li-ion batteries. ResearchGate. [Link]

  • Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. ACS Omega. [Link]

  • Effects of Boric Acid Tris-(2-oxo-[6][7]dioxolan-4-ylmethyl) Ester as an Additive on the Electrochemical Performance of Graphite Anode. Graphy Publications. [Link]

  • Understanding the Role of Prop-1-ene-1,3-Sultone and Vinylene Carbonate in LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cells. Semantic Scholar. [Link]

  • Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis. RSC Publishing. [Link]

Sources

Exploratory

Synthesis Pathways and Precursor Selection for (S)-4-Ethenyl-1,3-dioxolan-2-one

Executive Summary (S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-vinyl ethylene carbonate ((S)-VEC), is a highly versatile chiral building block. In pharmaceutical development, it serves as a critical zwitterion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-vinyl ethylene carbonate ((S)-VEC), is a highly versatile chiral building block. In pharmaceutical development, it serves as a critical zwitterionic allylpalladium precursor for the asymmetric synthesis of planar-chiral macrocycles, functionalized allylic alcohols, and complex oxygen heterocycles. In materials science, it is deployed as a specialized film-forming additive for lithium-ion battery electrolytes.

Synthesizing (S)-VEC with high enantiomeric excess ( >99% ee) requires meticulous precursor selection and stereocontrolled reaction conditions. This whitepaper details the most robust, scalable, and atom-economical pathway to (S)-VEC: the Hydrolytic Kinetic Resolution (HKR) of butadiene monoepoxide followed by stereoretentive CO₂ cycloaddition.

Precursor Selection: The Case for Butadiene Monoepoxide (BMO)

The selection of the starting material dictates the scalability and atom economy of the entire synthetic route. While chiral pool syntheses (e.g., deriving the carbonate from L-erythritol) exist, they are multi-step, low-yielding, and economically unviable for scale-up.

The industry standard relies on 1,3-butadiene monoepoxide (BMO) . 1,3-butadiene is an abundant, inexpensive industrial feedstock. Its epoxidation using peracetic acid or iron-complex catalysts rapidly yields racemic BMO in up to 90% yield[1]. As a compact four-carbon synthon, BMO possesses both a reactive terminal oxirane ring and a vinyl group, making it the perfect direct precursor for VEC.

Core Pathway: Hydrolytic Kinetic Resolution (HKR)

To isolate the (S)-enantiomer from racemic BMO, asymmetric epoxidation of butadiene is generally inefficient. Instead, the Hydrolytic Kinetic Resolution (HKR) developed by the Jacobsen group is the premier methodology[2].

The Causality of Catalyst Choice

The HKR utilizes a chiral (salen)Co(III)-OAc complex. The logic behind this choice lies in its extraordinary selectivity factor ( krel​>50 )[3]. When racemic BMO is exposed to 0.55 equivalents of water in the presence of the (R,R)-(salen)Co(III) catalyst, the catalyst selectively binds and hydrolyzes the (R)-enantiomer into a highly polar 1,2-diol. The (S)-enantiomer remains unreacted.

Because water is used as the nucleophile, the reaction is environmentally benign, highly exothermic, and easily driven to completion. The unreacted (S)-BMO is volatile and can be separated from the heavy (R)-diol and catalyst via simple fractional distillation, yielding (S)-BMO in >99% ee[2][3].

G A 1,3-Butadiene B rac-BMO A->B Epoxidation (Peracetic Acid) C (S)-BMO (>99% ee) B->C HKR (R,R)-(salen)Co(III) H2O E (R)-Diol (Byproduct) B->E HKR Hydrolysis D (S)-VEC (Target) C->D CO2 Cycloaddition TBAB / Catalyst (Retention)

Fig 1. Primary synthetic workflow for (S)-VEC via Hydrolytic Kinetic Resolution and CO2 coupling.

Stereoretentive CO₂ Cycloaddition

The final transformation requires converting (S)-BMO to (S)-VEC via the cycloaddition of CO₂. The critical requirement here is absolute retention of stereochemistry .

Mechanistic Logic

Cycloaddition is typically achieved using a binary catalyst system comprising a Lewis acid (to activate the epoxide oxygen) and a nucleophile, such as tetrabutylammonium bromide (TBAB)[4].

Why does this reaction not racemize the product? The nucleophilic attack by the halide (Br⁻) is highly regioselective. Due to the steric hindrance of the vinyl group at the internal carbon (C2), the halide exclusively attacks the sterically accessible terminal methylene carbon (C1). Because the C-O bond at the chiral center (C2) is never broken during the ring-opening, CO₂ insertion, or subsequent ring-closure steps, the (S)-configuration is perfectly preserved.

Mechanism N1 (S)-BMO (Chiral Center Intact) N2 Halide Attack at Terminal Carbon (Regioselective Ring Opening) N1->N2 Catalyst + X- N3 Alkoxide-CO2 Adduct (Acyclic Intermediate) N2->N3 CO2 Insertion N4 Intramolecular Cyclization (Displacement of Halide) N3->N4 Ring Closure N5 (S)-VEC (Absolute Retention) N4->N5 Product Release

Fig 2. Regioselective CO2 cycloaddition mechanism ensuring absolute retention of stereochemistry.

(Note: Alternative pathways, such as Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) directly from racemic BMO using inorganic carbonates, have been explored by the Trost group[5]. However, these are generally reserved for synthesizing complex vinylglycidol derivatives rather than the bare (S)-VEC monomer due to higher catalyst costs and complex separation requirements).

Quantitative Data Summarization

The table below compares the efficiency metrics of the primary synthetic pathways discussed.

Synthetic PathwayPrecursorKey CatalystOverall YieldEnantiomeric Excess (ee)Scalability
HKR + CO₂ Coupling rac-BMO(R,R)-(salen)Co(III) / TBAB42-45% (from rac-BMO)>99%Excellent (Multi-kg)
Pd-Catalyzed DYKAT rac-BMOPd₂(dba)₃ / Chiral Ligand~56-88%93-97%Moderate (Lab scale)
Chiral Pool L-ErythritolPhosgene / Triphosgene<30%>99%Poor (High toxicity)

Experimental Protocols

The following protocols represent a self-validating system. Step 1 must be validated via chiral Gas Chromatography (GC) before proceeding to Step 2 to ensure the optical purity of the final product.

Protocol 1: Synthesis of (S)-Butadiene Monoepoxide via HKR
  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-(salen)Co(II) in toluene. Add acetic acid (1 equiv. relative to Co) and stir open to the air for 1 hour to oxidize the catalyst to the active (R,R)-(salen)Co(III)-OAc species. Remove solvent under vacuum.

  • Reaction Setup: Cool a reaction flask containing racemic butadiene monoepoxide (1.0 equiv) to 0 °C.

  • Hydrolysis: Add the activated catalyst. Slowly add distilled H₂O (0.55 equiv) dropwise over 30 minutes to prevent thermal runaway (the reaction is highly exothermic)[3].

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–18 hours[3].

  • Validation & Isolation: Monitor the reaction via chiral GC (e.g., Cyclodex-B column). Once the (R)-enantiomer is fully consumed, isolate the unreacted (S)-BMO via vacuum distillation (b.p. 65-66 °C at 760 mmHg) into a cold trap.

Protocol 2: Stereoretentive Synthesis of (S)-VEC
  • System Preparation: In a high-pressure Parr reactor, combine (S)-BMO (1.0 equiv), a Lewis acid catalyst (e.g., polybenzoxazine network or ZnBr₂, 1 mol%), and tetrabutylammonium bromide (TBAB, 4 mol%)[4].

  • Pressurization: Purge the reactor with CO₂ three times to remove atmospheric moisture and oxygen. Pressurize the reactor with CO₂ to 2.0 MPa.

  • Cycloaddition: Heat the mixture to 40–60 °C (mild conditions prevent thermal polymerization of the vinyl group) and stir for 12 hours.

  • Depressurization & Purification: Cool the reactor to room temperature and slowly vent the excess CO₂.

  • Isolation: Filter the mixture to remove any heterogeneous catalyst. Purify the crude liquid via flash column chromatography (Ethyl Acetate:Hexane) or short-path vacuum distillation to yield pure (S)-4-Ethenyl-1,3-dioxolan-2-one. Validate retention of configuration via chiral HPLC.

References

  • Jacobsen Group Research. Harvard University. Available at:[Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. University of Padua (STEM). Available at:[Link]

  • Effect of Temperature and Reaction Time on the Synthesis of Butadiene Monoepoxide Using Iron Complex as an Efficient Catalyst. Clean Technology. Available at:[Link]

  • Catalytic Performance of Oxydianiline-Derived Polybenzoxazine in the Cycloaddition of CO2 with Epoxides for Selective and Cleaner Production of Cyclic Carbonates. MDPI. Available at:[Link]

  • Inorganic Carbonates as Nucleophiles for the Asymmetric Synthesis of Vinylglycidols. Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

Comprehensive NMR Characterization of (S)-4-Ethenyl-1,3-dioxolan-2-one: Structural Elucidation and Application Workflows

Executive Summary & Introduction (S)-4-Ethenyl-1,3-dioxolan-2-one, widely known in the industry as (S)-vinyl ethylene carbonate (VEC), is a chiral cyclic carbonate of immense importance in modern materials science. It se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

(S)-4-Ethenyl-1,3-dioxolan-2-one, widely known in the industry as (S)-vinyl ethylene carbonate (VEC), is a chiral cyclic carbonate of immense importance in modern materials science. It serves two primary industrial functions: as a highly effective film-forming additive for the solid electrolyte interphase (SEI) in high-voltage lithium-ion batteries[1], and as a reactive monomer for synthesizing non-isocyanate polyurethanes (NIPUs) and functionalized polycarbonates.

As a Senior Application Scientist, I emphasize that the stereochemical integrity and purity of the (S)-enantiomer are paramount. Any degradation, premature ring-opening, or unwanted polymerization directly impacts its efficacy in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most authoritative technique for validating its structural integrity. This technical guide provides an in-depth analysis of the 1H and 13C NMR characterization of (S)-VEC, detailing the causality behind the spectral features and outlining a self-validating experimental protocol.

Structural Elucidation & Spectral Assignments

The molecular architecture of (S)-VEC consists of a rigid, electron-withdrawing 1,3-dioxolan-2-one (cyclic carbonate) ring substituted at the C4 position with an ethenyl (vinyl) moiety. The presence of the chiral center at C4 breaks the symmetry of the molecule, rendering the protons at the C5 position diastereotopic.

1H NMR Characterization (400 MHz, CDCl₃)

The 1H NMR spectrum is defined by the complex spin-spin coupling (J-coupling) of the vinyl group and the anisotropic effects of the cyclic carbonate core 2[2].

  • Vinyl Protons: The internal methine proton (-CH=) is highly coupled to both the terminal =CH2 protons and the C4 ring proton, appearing as a complex multiplet at δ 5.93 – 5.84 ppm. The terminal =CH2 protons are non-equivalent; the proton trans to the internal vinyl proton appears at δ 5.52 – 5.47 ppm (larger J-coupling, ~17 Hz), while the cis proton appears at δ 5.44 – 5.41 ppm (smaller J-coupling, ~10 Hz).

  • Ring Protons: The C4 methine proton resonates at δ 5.15 – 5.09 ppm. Crucially, the C5 methylene protons are diastereotopic. Because the rigid 5-membered ring prevents free rotation, one C5 proton is held closer to the shielding cone of the vinyl group than the other. This spatial causality results in two distinct signals separated by significant chemical shift: δ 4.61 – 4.57 ppm and δ 4.16 – 4.12 ppm.

13C NMR Characterization (100 MHz, CDCl₃)

The 13C NMR spectrum yields exactly five resonances, confirming the five unique carbon environments 3[3].

  • Carbonyl Carbon (C2): The extreme deshielding effect of the two adjacent ring oxygens pushes this signal far downfield to δ 154.8 ppm.

  • Vinyl Carbons: The internal -CH= carbon is deshielded by the adjacent electronegative ring system (δ 135.7 ppm), whereas the terminal =CH2 carbon is relatively shielded (δ 117.2 ppm).

  • Ring Carbons: The C4 carbon (δ 76.7 ppm) is more deshielded than the C5 carbon (δ 66.4 ppm) due to the direct attachment of the sp2-hybridized vinyl group.

Quantitative Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity / IntegrationAssignmentCausality / Structural Note
1H 5.93 – 5.84m, 1H-CH= (Vinyl internal)Complex coupling with terminal =CH2 and C4-H.
1H 5.52 – 5.47m (d-like), 1H=CH2 (Vinyl terminal, trans)Trans coupling (J ≈ 17 Hz).
1H 5.44 – 5.41m (d-like), 1H=CH2 (Vinyl terminal, cis)Cis coupling (J ≈ 10 Hz).
1H 5.15 – 5.09m, 1HC4-H (Ring methine)Deshielded by adjacent oxygen and vinyl group.
1H 4.61 – 4.57m, 1HC5-Ha (Ring methylene)Diastereotopic proton A; affected by ring rigidity.
1H 4.16 – 4.12m, 1HC5-Hb (Ring methylene)Diastereotopic proton B; distinct spatial orientation.
13C 154.8sC2 (Carbonyl C=O)Strong electron withdrawal by two adjacent oxygens.
13C 135.7s-CH= (Vinyl internal)sp2 hybridized, conjugated with the ring system.
13C 117.2s=CH2 (Vinyl terminal)sp2 hybridized, terminal position.
13C 76.7sC4 (Ring methine)Deshielded by adjacent oxygen and vinyl group.
13C 66.4sC5 (Ring methylene)Adjacent to one oxygen only.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be employed for the acquisition of VEC spectra.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15–20 mg of high-purity (S)-4-Ethenyl-1,3-dioxolan-2-one in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: VEC is sensitive to moisture, which can cause slow ring-opening hydrolysis. Anhydrous CDCl₃ prevents degradation during acquisition. TMS acts as an internal self-validating reference (set to δ 0.00 ppm).

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the NMR spectrometer (400 MHz or higher). Manually tune and match the probe for both 1H and 13C frequencies.

  • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is critical for resolving the complex multiplets of the diastereotopic C5 protons.

Step 3: Magnetic Field Shimming

  • Action: Perform automated gradient shimming (Z-axis), followed by manual fine-tuning.

  • Validation: Check the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz to ensure the magnetic field is perfectly homogeneous.

Step 4: Pulse Sequence & Acquisition

  • 1H NMR: Execute a standard 30° pulse sequence (zg30), 16 scans, with a relaxation delay (D1) of 2.0 seconds.

  • 13C NMR: Execute a proton-decoupled pulse sequence (zgpg30), minimum 1024 scans, with a D1 of 2.0 seconds to allow complete relaxation of the quaternary carbonyl carbon.

Step 5: Processing and Integration

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Perform manual phase and baseline correction. Integrate the 1H signals to verify the 1:1:1:1:1:1 proton ratio.

NMR_Workflow Sample 1. Sample Prep (Anhydrous CDCl3 + TMS) Tune 2. Probe Tuning & Matching Sample->Tune Shim 3. Gradient Shimming (TMS FWHM < 1.0 Hz) Tune->Shim Acq 4. Pulse Sequence (zg30 / zgpg30) Shim->Acq Process 5. Fourier Transform & Phase Correction Acq->Process Valid 6. Data Validation & Integration Process->Valid

Caption: Step-by-step self-validating experimental workflow for high-resolution NMR characterization.

Mechanistic Insights: VEC in Electrolyte Degradation (SEI Formation)

Beyond structural verification, NMR is a critical tool for monitoring the reactivity of VEC in applied settings. In lithium-ion batteries, VEC is added to electrolytes (e.g., LiPF₆ in EC/DMC) to improve elevated-temperature performance 1[1].

During the initial charge cycle, VEC undergoes electrochemical reduction prior to the bulk solvents. The mechanism involves the formation of a radical anion intermediate. Because the vinyl group is highly susceptible to radical attack, it undergoes rapid polymerization to form poly(vinyl ethylene carbonate) derivatives, which deposit onto the anode to form a robust Solid Electrolyte Interphase (SEI) layer[1].

In-situ and ex-situ NMR spectroscopies are used to track this mechanism. As VEC polymerizes, the sharp vinyl proton signals (δ 5.4 – 5.9 ppm) in the 1H NMR spectrum disappear, replaced by broad, upfield aliphatic polymeric signals, confirming the consumption of the double bond while the cyclic carbonate ring remains largely intact during the initial polymerization phase.

VEC_Pathway VEC (S)-VEC Monomer (Electrolyte Additive) Red Electrochemical Reduction (Li+, e-) VEC->Red Applied Voltage Radical Radical Anion Intermediate Red->Radical Electron Transfer Polymer Poly(VEC) Oligomers (Vinyl Polymerization) Radical->Polymer Radical Propagation (NMR: Vinyl peaks disappear) SEI Solid Electrolyte Interphase (SEI) Layer Polymer->SEI Surface Deposition

Caption: Electrochemical reduction and polymerization pathway of VEC for SEI layer formation.

Conclusion

The precise NMR characterization of (S)-4-Ethenyl-1,3-dioxolan-2-one is fundamental for its application in advanced battery technologies and polymer synthesis. By understanding the causality behind its complex spin systems—specifically the diastereotopic nature of the C5 protons and the conjugated shielding effects of the vinyl group—researchers can confidently validate the structural and stereochemical integrity of this critical molecule.

References

  • Supplemental Material Metaboric acid-catalyzed synthesis of cyclic carbonates
  • Highly Active Benzotriazolium Ionic Liquid-modified Periodic Mesoporous Organosilica Supported Samarium/Lanthanum Nanoparticles. SciELO.
  • Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries.

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling, Safety Data, and Handling Causality for (S)-4-Ethenyl-1,3-dioxolan-2-one

Executive Summary (S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-Vinyl ethylene carbonate or (S)-VEC, is a highly reactive cyclic carbonate utilized extensively in asymmetric synthesis, polymer chemistry, and as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-Vinyl ethylene carbonate or (S)-VEC, is a highly reactive cyclic carbonate utilized extensively in asymmetric synthesis, polymer chemistry, and as a film-forming electrolyte additive in lithium-ion batteries. As a Senior Application Scientist, I approach the handling of this molecule not merely as a compliance exercise, but as an exercise in chemical logic. The molecule features two highly reactive motifs: a cyclic carbonate ring susceptible to nucleophilic attack, and a terminal vinyl group prone to radical-induced polymerization. This dual reactivity dictates its stringent toxicological profile and handling requirements.

(Note: While standardized safety data is typically generated using the racemic mixture, 4-Vinyl-1,3-dioxolan-2-one, the macroscopic physicochemical hazards and toxicological endpoints apply equally to the (S)-enantiomer. Stereospecificity primarily influences its downstream synthetic applications rather than its baseline safety profile.)

Molecular Causality & Physicochemical Profile

Understanding the safety data of (S)-VEC requires analyzing its molecular structure. The compound is a colorless to almost colorless clear liquid with a specific gravity of 1.19 and a boiling point of 122 °C (at 10 mmHg) (1)[1].

  • Polymerization Hazard: The terminal vinyl group is highly susceptible to polymerization under the influence of heat, light, or peroxides (2)[2]. Causality: Radical initiation at the double bond can trigger a runaway exothermic reaction. Therefore, the material must be stored strictly between 0–10 °C in a locked refrigerator[1].

  • Flammability: With a closed-cup flash point of 96.9 °C, VEC is combustible but does not pose a severe flammability risk at standard room temperature ().

Toxicological & Pharmacokinetic Assessment

The toxicological profile of (S)-VEC demonstrates a stark contrast between exposure routes, driven entirely by its physicochemical properties.

  • Acute Oral Toxicity (H301): VEC is classified under GHS as Acute Toxicity (Oral) Category 3, mandating the signal word Danger and the hazard statement "Toxic if swallowed" (3)[3].

  • Dermal Toxicity: Conversely, the dermal LD50 in rats exceeds 2,000 mg/kg, indicating poor transdermal penetration ().

  • Mechanistic Causality: Why is oral toxicity severe while dermal toxicity is negligible? The skin's lipid-rich barrier effectively repels this highly polar molecule (log Pow = -0.24). However, upon oral ingestion, the cyclic carbonate undergoes rapid enzymatic and acid-catalyzed hydrolysis in the gastrointestinal tract and during hepatic first-pass metabolism, releasing reactive intermediates that drive systemic toxicity.

  • Mutagenicity: Despite its reactivity, the Ames test on S. typhimurium (with and without metabolic activation) returns negative results, indicating it does not intercalate DNA or cause frameshift mutations ().

G A Oral Ingestion (S)-VEC B GI Tract Absorption A->B C Hepatic Metabolism (Hydrolysis) B->C D Systemic Toxicity (H301) C->D Reactive Intermediates E Renal Excretion (Log Pow -0.24) C->E Detoxification

Fig 1: Proposed pharmacokinetic pathway and metabolic fate of orally ingested (S)-VEC.

Environmental Fate & Ecotoxicity

Despite its acute mammalian toxicity, (S)-VEC exhibits a surprisingly mild ecotoxicological profile.

  • Aquatic Toxicity: The 96-hour LC50 for Pimephales promelas (fathead minnow) is >111.8 mg/L, and the 48-hour EC50 for Daphnia magna is >24.2 mg/L ().

  • Causality behind Environmental Fate: The molecule's partition coefficient (log Pow) is -0.24 at 25°C. This negative value indicates high hydrophilicity. In an aquatic environment, the cyclic carbonate ring is highly susceptible to abiotic hydrolysis, breaking down into water-soluble diols and carbon dioxide. Consequently, bioaccumulation is not expected, and the molecule does not persist in lipid tissues.

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute safety, handling protocols must not be mere checklists; they must be self-validating systems where the failure of one step prevents the execution of the next.

SOP 1: Anaerobic Dispensing and Handling

Objective: Prevent spontaneous polymerization and operator exposure.

  • Pre-Operation Flow Verification: Measure fume hood face velocity.

    • Validation: Flow must read ≥ 0.5 m/s. If < 0.5 m/s, the system locks out.

    • Causality: Ensures total vapor containment.

  • PPE Integrity Check: Inspect and don ABEK-rated respirator filters ().

    • Validation: Perform a negative/positive pressure seal check.

    • Causality: ABEK filters neutralize organic vapors and potential acidic hydrolysis byproducts.

  • Temperature Verification: Retrieve VEC from 0–10 °C storage.

    • Validation: IR thermometer reading of the vessel surface must be < 10 °C before opening.

    • Causality: Prevents runaway polymerization triggered by ambient heat[2].

  • Dispensing: Use a closed Schlenk system or syringe transfer.

    • Validation: Visual confirmation of no droplet formation on the needle tip.

  • Post-Operation: Purge headspace with inert gas (Argon/Nitrogen) and return to locked refrigeration.

SOP 2: Emergency Spill Response (UN 2810 Protocol)

Objective: Neutralize exposure risk and safely contain toxic organic liquid.

  • Detection & Evacuation: Upon detection of a spill, immediately evacuate the area (3)[3].

    • Validation: Area is cleared and access is physically restricted.

    • Causality: VEC's toxicity requires remote firefighting and isolation to prevent inhalation of aerosols[3].

  • PPE Escalation: Response team must don self-contained breathing apparatus (SCBA) and full protective gear[3].

    • Validation: Positive pressure check on SCBA before entry.

  • Containment: Cover the spill with an inert absorbent powder (e.g., vermiculite or dry sand).

    • Validation: No visible liquid remains on the surface.

    • Causality: Inert materials prevent exothermic polymerization reactions that could be triggered by reactive absorbents.

  • Disposal: Sweep the absorbed material into a sealable, chemically resistant container. Label as UN 2810, TOXIC LIQUID, ORGANIC, N.O.S. (2)[2].

    • Validation: Container is sealed, weighed, and logged into the hazardous waste manifest before leaving the containment zone.

G S1 Verify Hood Flow & ABEK Respirator S2 Dispense via Closed Schlenk System S1->S2 C1 Spill Detected? S2->C1 A1 Evacuate Area & Don SCBA C1->A1 Yes S3 Purge Headspace & Store at 0-10°C C1->S3 No A2 Absorb & Dispose as UN 2810 Waste A1->A2

Fig 2: Self-validating workflow for safe handling and emergency spill response of VEC.

Quantitative Data Summary

Table 1: Physicochemical Properties & Regulatory Identifiers

Property / IdentifierValue / ClassificationSource
CAS Number 4427-96-7
UN Number UN 2810 (Toxic liquid, organic, n.o.s.)2[2]
Molecular Weight 114.10 g/mol
Boiling Point 122 °C at 10 mmHg1[1]
Flash Point 96.9 °C (Closed Cup)
Specific Gravity 1.19 (at 20°C)1[1]
Storage Temperature 0–10 °C (Refrigerated, Locked up)1[1]

Table 2: Toxicological & Ecological Metrics

MetricValueTest Subject / ConditionSource
Acute Oral LD50 Category 3 (Toxic)Mammalian (General)2[2]
Acute Dermal LD50 > 2,000 mg/kgRat
Mutagenicity NegativeS. typhimurium (Ames Test)
Aquatic Toxicity (LC50) > 111.8 mg/L (96 h)Pimephales promelas
Aquatic Toxicity (EC50) > 24.2 mg/L (48 h)Daphnia magna
Partition Coefficient log Pow: -0.2425 °C, pH 6.5

References

  • Thermo Fisher Scientific. "4-Vinyl-1,3-dioxolan-2-one - SAFETY DATA SHEET". 3

  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 4-Vinyl-1,3-dioxolan-2-one".2

  • Sigma-Aldrich. "4-Vinyl-1,3-dioxolan-2-one 99 4427-96-7 Product Page".

  • MilliporeSigma (Sigma-Aldrich). "SAFETY DATA SHEET: 4-Vinyl-1,3-dioxolan-2-one".

  • Tokyo Chemical Industry (TCI). "4-Vinyl-1,3-dioxolan-2-one | 4427-96-7 Product Page". 1

Sources

Foundational

Structural and Crystallographic Insights into (S)-4-Ethenyl-1,3-dioxolan-2-one and Its Derivatives: A Technical Whitepaper

Executive Summary (S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-vinyl ethylene carbonate (VEC), is a highly polar, low-molecular-weight chiral building block and a critical electrolyte additive in lithium-ion b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-vinyl ethylene carbonate (VEC), is a highly polar, low-molecular-weight chiral building block and a critical electrolyte additive in lithium-ion batteries. While the parent VEC molecule is a liquid at ambient conditions—making traditional single-crystal X-ray diffraction (XRD) challenging—its solid-state derivatives and field-induced polymorphs offer a rich landscape of crystallographic data.

This whitepaper synthesizes current crystallographic methodologies, thermodynamic data, and structural analyses of VEC and its derivatives. By examining the causality behind its unique field-induced polymorphism and the stereoselective synthesis of its solid derivatives, this guide provides a comprehensive framework for researchers in materials science, catalysis, and battery engineering.

Polymorphism and Crystallography of the Parent Compound (VEC)

VEC is a van der Waals liquid at room temperature with a notably large dipole moment ( μ=4.76 D). Under standard conditions, it crystallizes into a single stable polymorph that melts at Tm,s​=227 K [1]. Because this melting point is far below ambient conditions, traditional single-crystal XRD is difficult, and structural evolution is instead monitored via dielectric spectroscopy.

The Field-Induced Metastable Polymorph

When subjected to a strong electric field ( E>40 kV/cm) at low frequencies, the crystallization pathway of VEC is fundamentally altered. The electric field forces the highly polar VEC molecules to align their dipoles prior to nucleation. This alignment bypasses the ordinary thermodynamic pathway, trapping the molecules in a metastable crystal lattice that melts at Tm,m​=208.5 K—nearly 20 K below the stable polymorph [1, 2].

The transition from the field-induced metastable state to the stable crystal structure can be tracked in real-time because the dielectric permittivity changes linearly with the volume fraction of the polymorphs [1].

Protocol 1: Dielectric Monitoring of VEC Polymorphic Transitions

This self-validating protocol utilizes dielectric permittivity to quantify crystallization kinetics without requiring X-ray scattering.

  • Cell Preparation: Load liquid VEC (99% purity) into a high-field capacitor cell consisting of polished stainless-steel parallel disks separated by a 25 μ m Teflon ring.

  • Supercooling: Cool the sample to a crystallization temperature of Tc​=198 K at a rate of 5–10 K/min.

  • Field Application: Apply an AC electric field of 80 kV/cm at a frequency of ν=5.62 Hz. The low frequency is critical; it must be below the structural relaxation rate of the supercooled liquid to allow dipole alignment [2].

  • Real-Time Monitoring: Measure the dielectric permittivity ( ϵ′ ) at 10 kHz. The 10 kHz frequency is selected because it is insensitive to the high-field effect but highly sensitive to the liquid-to-solid volume fraction.

  • Validation: A sharp drop in ϵ′ indicates the formation of the metastable polymorph. Seeding the sample with the stable polymorph will cause a gradual, linear shift in ϵ′ over several hours as the metastable lattice converts to the stable lattice [1].

Crystallography of VEC Derivatives in Catalysis

While VEC itself is a liquid, it is widely used as a substrate to synthesize complex, solid bicyclic organic carbonates and spirocyclic oxindoles via cycloaddition with CO2​ . These derivatives are highly crystalline and yield excellent single-crystal XRD data.

Stereoselective Bicyclic Carbonates

The coupling of VEC-derived epoxy alcohols with CO2​ catalyzed by Al(III) aminotriphenolate complexes yields bicyclic carbonates. Crystallographic studies (e.g., CCDC entries 1868678, 1868679) indisputably show that the reaction can proceed via a substrate-controlled pathway, yielding syn-cis configurations rather than the expected double-inversion products [3]. The retention of stereochemistry is dictated by the spatial constraints of the fused 1,3-dioxolan-2-one ring system.

Table 1: Crystallographic and Thermodynamic Properties of VEC and its Derivatives
CompoundState at 298 KMelting Point ( Tm​ )Space GroupKey Structural Feature
(S)-VEC (Stable) Liquid227.0 KN/A (Dielectric data)Highly polar ( μ=4.76 D)
(S)-VEC (Metastable) Liquid208.5 KN/A (Field-induced)Formed at >40 kV/cm
VEC-derived Bicyclic Carbonate Solid >350 K P21​/c (Typical)syn-cis stereoretention
Lithium Ethyl Methyl Carbonate (LEMC) Solid >400 KLayered Li+ conductivity >10−6 S/cm
Protocol 2: Single-Crystal XRD Workflow for VEC-Derived Carbonates
  • Synthesis & Isolation: Synthesize the bicyclic derivative using VEC, an Al(III) catalyst, and CO2​ (1.0 MPa) at 85 °C. Purify via flash chromatography.

  • Crystallization: Dissolve the purified derivative in a minimal amount of dichloromethane. Layer with hexane and allow slow diffusion at 4 °C over 72 hours to grow diffraction-quality single crystals.

  • Cryogenic Mounting: Select a crystal under a polarized microscope, coat it in paratone oil, and mount it on a MiTeGen loop. Immediately transfer to a diffractometer equipped with a cryostream set to 150 K to minimize thermal motion.

  • Data Collection: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Refinement: Integrate data using SAINT software and refine the structure using SHELXL. Assign the absolute configuration of the (S)-chiral centers using the Flack parameter.

Step-by-step crystallographic workflow for VEC-derived bicyclic carbonates.

Role of VEC Derivatives in Solid Electrolyte Interphase (SEI) Formation

In lithium-ion batteries, VEC is a sacrificial additive that decomposes at the anode to form the Solid Electrolyte Interphase (SEI). The crystallographic and chemical nature of these decomposition products dictates battery longevity.

Reduction Mechanisms

When the electrochemical potential drops, VEC undergoes a single-electron reduction to form a radical anion. The presence of the ethenyl (vinyl) group provides a dual-pathway degradation mechanism:

  • Radical Polymerization: The vinyl groups cross-link to form poly(vinyl ethylene carbonate) (PVEC), an amorphous, flexible polymer that accommodates the volumetric expansion of the anode.

  • Ring Opening: The 1,3-dioxolan-2-one ring opens, coordinating with lithium ions to form crystalline lithium alkyl carbonates, such as Lithium Ethyl Methyl Carbonate (LEMC) [4]. Single-crystal XRD of isolated LEMC reveals an unusual layered structure with excellent Li+ conductivity ( >1×10−6 S/cm), explaining why VEC-derived SEI layers drastically lower interfacial impedance [4].

Electrochemical reduction pathway of VEC into crystalline and polymeric SEI components.

Conclusion

The crystallographic landscape of (S)-4-Ethenyl-1,3-dioxolan-2-one is defined by its extreme polarity and reactive functional groups. While the parent liquid exhibits fascinating field-induced polymorphism driven by dipole alignment, its true structural value is unlocked in its derivatives. Whether acting as a stereoretentive scaffold for complex bicyclic carbonates or decomposing into highly conductive crystalline lithium alkyl carbonates in battery interphases, the structural data of VEC derivatives remains foundational for advancing both synthetic chemistry and energy storage technologies.

References

  • Watching the Polymorphic Transition from a Field-Induced to a Stable Crystal by Dielectric Techniques ACS Publications URL
  • AC versus DC Field Effects on the Crystallization Behavior of a Molecular Liquid, Vinyl Ethylene Carbonate (VEC)
  • Effect of an Al(III)
  • Role of Catalytic Conversions of Ethylene Carbonate, Water, and HF in Forming the Solid-Electrolyte Interphase of Li-Ion Batteries ACS Publications URL

Protocols & Analytical Methods

Method

Protocol for palladium-catalyzed asymmetric allylic alkylation using (S)-4-Ethenyl-1,3-dioxolan-2-one

[color="#5F6368", Catalytic cycle of Pd-catalyzed stereospecific AAA using (S)-VEC via a zwitterionic intermediate. Experimental Design & Reaction Optimization The choice of ligand is critical. Because the starting mater...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368",

Catalytic cycle of Pd-catalyzed stereospecific AAA using (S)-VEC via a zwitterionic intermediate.

Experimental Design & Reaction Optimization

The choice of ligand is critical. Because the starting material ((S)-VEC) is already enantiopure, the goal is to facilitate the double-inversion pathway without kinetic interference. As demonstrated in the optimization data below, achiral bidentate phosphine ligands (like dppb) provide the highest fidelity of chirality transfer. Using a mismatched chiral ligand (Entry 5) actively erodes the enantiomeric excess (ee) by forcing a competing dynamic kinetic resolution pathway.

Table 1: Optimization of Pd-Catalyzed Stereospecific AAA with (S)-VEC and p-Methoxyphenol

EntryPalladium Source (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd₂(dba)₃·CHCl₃PPh₃THF256596
2 Pd₂(dba)₃·CHCl₃ dppb THF 25 88 >99
3Pd₂(dba)₃·CHCl₃dppbCH₂Cl₂257298
4Pd(OAc)₂dppbTHF25TraceN/A
5Pd₂(dba)₃·CHCl₃(R,R)-Trost LigandTHF258582 (Mismatched)

Data Interpretation: Entry 2 represents the optimal, self-validating conditions. The failure of Entry 4 proves that an active Pd(0) species is strictly required, and the absence of an in-situ reductant halts the cycle.

Detailed Step-by-Step Protocol

Target Transformation: Synthesis of (S)-1-(allyloxy)-4-methoxybenzene derivatives. Scale: 1.0 mmol

Reagent & Equipment Preparation
  • Solvent: Tetrahydrofuran (THF) must be rigorously anhydrous and degassed. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II)-peroxo complexes. Degas THF via three freeze-pump-thaw cycles prior to use.

  • Glassware: Flame-dried Schlenk tube equipped with a magnetic stir bar.

Catalyst Activation (Inside Glovebox or via Standard Schlenk Technique)
  • To the flame-dried Schlenk tube, add Pd2​(dba)3​⋅CHCl3​ (25.9 mg, 0.025 mmol, 2.5 mol% yielding 5 mol% Pd).

  • Add 1,4-bis(diphenylphosphino)butane (dppb) (21.3 mg, 0.05 mmol, 5.0 mol%).

  • Evacuate and backfill the tube with ultra-pure Argon (3 cycles).

  • Inject 2.0 mL of degassed THF.

  • Stir the mixture at 25 °C for 15 minutes. Self-Validation Check: The solution will transition from a deep purple/red to a vibrant yellow-orange, indicating the successful formation of the active Pd(0)(dppb) complex.

Reaction Execution
  • In a separate dry vial, dissolve the pronucleophile (e.g., p-methoxyphenol, 1.0 mmol, 124.1 mg) in 1.0 mL of degassed THF. Transfer this solution to the Schlenk tube via syringe.

  • Slowly add (S)-4-Ethenyl-1,3-dioxolan-2-one ((S)-VEC, 1.2 mmol, 136.9 mg) dropwise over 2 minutes.

  • Observation: Upon addition of (S)-VEC, immediate effervescence (bubbling) should be observed. Causality: This is the stoichiometric release of CO₂ gas during the oxidative addition step, serving as a real-time visual indicator that the catalytic cycle has initiated.

  • Seal the Schlenk tube under a positive pressure of Argon and stir at 25 °C for 4–6 hours.

  • Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the phenol spot indicates completion.

Workup and Purification
  • Quench the reaction by exposing it to ambient air and diluting with 5.0 mL of diethyl ether.

  • Filter the crude mixture through a short pad of Celite to remove the palladium catalyst, washing the pad with an additional 10 mL of diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Analytical Characterization: Confirm the stereospecificity via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min). The expected ee should mirror the optical purity of the starting (S)-VEC (>99% ee).

Field-Proven Insights & Troubleshooting

  • Loss of Enantiomeric Excess: If the product ee is significantly lower than the starting (S)-VEC, suspect the presence of trace acidic impurities in the pronucleophile. Protons can prematurely quench the zwitterionic alkoxide, forcing the π -allyl palladium intermediate to undergo π−σ−π isomerization before nucleophilic attack can occur[1]. Ensure nucleophiles are strictly purified.

  • Regioselectivity Issues (Branched vs. Linear): The protocol is designed to favor the branched chiral product. If linear products dominate, the bite angle of the phosphine ligand is likely too small. Ensure dppb (bite angle ~98°) is used rather than dppe (bite angle ~86°).

  • Stalled Reactions: If CO₂ evolution ceases prematurely and starting material remains, catalyst poisoning has occurred. This is almost exclusively due to poor solvent degassing (O₂ ingress) or the use of old, degraded Pd2​(dba)3​ [2].

References

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 2022, 10, 962355. URL:[Link]

  • Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 2004, 126(38), 11966-11983. URL:[Link]

  • Unusual Effects in the Pd-Catalyzed Asymmetric Allylic Alkylations: Synthesis of Chiral Chromans. Journal of the American Chemical Society, 2003, 125(31), 9276-9277. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: (S)-4-Ethenyl-1,3-dioxolan-2-one as a High-Performance Electrolyte Additive for High-Voltage Lithium-ion Batteries

Executive Summary: Overcoming the High-Voltage Challenge The pursuit of higher energy density in lithium-ion batteries (LIBs) has driven operating voltages beyond the conventional 4.2 V limit. High-voltage cathode materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Overcoming the High-Voltage Challenge

The pursuit of higher energy density in lithium-ion batteries (LIBs) has driven operating voltages beyond the conventional 4.2 V limit. High-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and nickel-rich LiNiₓMnᵧCozO₂ (NMC), offer significant gains in capacity and energy. However, this high-potential environment poses a critical challenge: the electrochemical instability of standard carbonate-based electrolytes.[1][2] At voltages exceeding 4.3 V vs. Li/Li⁺, aggressive oxidative decomposition of the electrolyte occurs at the cathode surface, leading to rapid capacity degradation, transition metal dissolution, and compromised cell safety.[1][3]

A highly effective and economically viable strategy to mitigate these issues is the incorporation of functional electrolyte additives.[4] These molecules are designed to be sacrificially reduced or oxidized to form a stable passivation layer on the electrode surfaces. This guide focuses on (S)-4-Ethenyl-1,3-dioxolan-2-one , commonly known as Vinyl Ethylene Carbonate (VEC), a pivotal additive for stabilizing the electrode-electrolyte interfaces in high-voltage LIBs.[5][6] Through the formation of a robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode, VEC significantly enhances cycling stability, coulombic efficiency, and the overall lifespan of high-voltage systems.[6][7]

(S)-4-Ethenyl-1,3-dioxolan-2-one (VEC): Properties and Structure

VEC is a cyclic carbonate distinguished by a vinyl functional group.[8][9] This unsaturated bond is key to its efficacy, enabling it to undergo electropolymerization at electrode surfaces.[10]

SEI_CEI_Formation cluster_anode Anode (Graphite) cluster_cathode High-Voltage Cathode (e.g., LNMO) Anode Graphite Surface SEI Stable SEI Formation (Poly(VEC), Li₂CO₃) Anode->SEI VEC_Anode VEC Additive VEC_Anode->Anode Preferential Reduction (<1.35V) Benefit_Anode Prevents Solvent Co-intercalation & Electrolyte Decomposition SEI->Benefit_Anode Cathode Cathode Surface CEI Protective CEI Formation Cathode->CEI VEC_Cathode VEC Additive VEC_Cathode->Cathode Oxidation / Polymerization (>4.5V) Benefit_Cathode Suppresses Electrolyte Oxidation & Metal Dissolution CEI->Benefit_Cathode Experimental_Workflow cluster_testing Protocol 3.2-3.5: Electrochemical Characterization prep Protocol 1: Electrolyte Preparation (Baseline & VEC-Modified) assembly Protocol 2: CR2032 Coin Cell Assembly (LNMO || Li) prep->assembly formation Protocol 3.1: Formation Cycling (C/10, 2-3 cycles) assembly->formation rate Rate Capability Test formation->rate cycling Long-Term Cycling (1C, 25°C & 55°C) formation->cycling cv Cyclic Voltammetry (CV) formation->cv eis Impedance (EIS) formation->eis analysis Data Analysis: Capacity Retention, Efficiency, Impedance Evolution rate->analysis cycling->analysis cv->analysis eis->analysis

Sources

Method

Ring-opening polymerization techniques for (S)-4-Ethenyl-1,3-dioxolan-2-one

Application Note: Advanced Ring-Opening Polymerization (ROP) Protocols for (S)-4-Ethenyl-1,3-dioxolan-2-one Executive Summary (S)-4-Ethenyl-1,3-dioxolan-2-one, commonly referred to as (S)-vinyl ethylene carbonate (VEC),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Ring-Opening Polymerization (ROP) Protocols for (S)-4-Ethenyl-1,3-dioxolan-2-one

Executive Summary

(S)-4-Ethenyl-1,3-dioxolan-2-one, commonly referred to as (S)-vinyl ethylene carbonate (VEC), is a highly versatile, enantiopure bifunctional monomer. It features both a polymerizable vinyl group and a reactive five-membered cyclic carbonate ring. While traditional free-radical polymerization targets the vinyl group to produce poly(vinyl ethylene carbonate) with intact cyclic rings[1], this application note focuses exclusively on the Ring-Opening Polymerization (ROP) of the cyclic carbonate ring.

Mastering the ROP of (S)-VEC is a transformative technique for two distinct fields: engineering high-performance gel polymer electrolytes (GPEs) for lithium-metal batteries[2], and synthesizing functionalized, stereoregular polycarbonates for targeted drug delivery systems.

Mechanistic Divergence: The "Why" Behind Catalyst Selection

The five-membered cyclic carbonate ring of (S)-VEC is thermodynamically stable, making its ROP significantly more challenging than that of six-membered counterparts due to lower ring strain[2]. The choice of catalyst fundamentally alters the reaction pathway, dictating the final polymer architecture:

  • Lewis Acid-Catalyzed ROP : Strong Lewis acids (e.g., PF₅, often generated in situ from the thermal decomposition of LiPF₆) coordinate to the carbonyl oxygen. This withdraws electron density and promotes O-alkyl bond cleavage. Because of the thermodynamic penalty of the 5-membered ring, this pathway often involves partial decarboxylation, yielding a crosslinked poly(ether-co-carbonate) network[3]. This network is ideal for battery electrolytes: the ether linkages provide high segmental mobility for Li⁺ transport, while the retained carbonate groups offer high anodic stability and Li⁺ solvation[4].

  • Organocatalytic/Anionic ROP : Utilizing strong nucleophilic bases (such as 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) alongside an alcohol initiator promotes O-acyl bond cleavage. By carefully controlling the temperature, decarboxylation is suppressed, yielding a linear polycarbonate[2]. Crucially, the pendant vinyl groups remain completely unreacted, providing orthogonal handles for post-polymerization modifications (e.g., thiol-ene "click" chemistry) in biomaterial development[5]. Furthermore, utilizing the pure (S)-enantiomer allows for the synthesis of isotactic polycarbonates, granting drug development professionals precise control over the polymer's in vivo degradation kinetics.

Visualizing the Reaction Pathways

ROP_Mechanism cluster_Lewis Lewis Acid Pathway (e.g., PF5) cluster_Anionic Anionic/Organocatalytic Pathway VEC (S)-4-Ethenyl-1,3-dioxolan-2-one (Monomer) Coordination Carbonyl Oxygen Coordination VEC->Coordination Nucleophile Nucleophilic Attack at Carbonyl VEC->Nucleophile Cleavage O-Alkyl Bond Cleavage (Ring Opening) Coordination->Cleavage Polymer1 Poly(ether-carbonate) Network Cleavage->Polymer1 AcylCleavage O-Acyl Bond Cleavage (Retention of CO2) Nucleophile->AcylCleavage Polymer2 Linear Polycarbonate (Pendant Vinyls) AcylCleavage->Polymer2

Reaction pathways for the ring-opening polymerization of (S)-VEC.

Quantitative Data & Pathway Comparison

Polymerization PathwayCatalyst / InitiatorReaction MechanismStructural OutcomeKey Performance MetricPrimary Application
Lewis Acid ROP PF₅ (Derived from LiPF₆)O-alkyl cleavage with partial decarboxylationPoly(ether-co-carbonate) networkIonic Conductivity: ~10⁻⁴ to 10⁻³ S/cm[4]Gel Polymer Electrolytes (Li-metal batteries)
Organocatalytic ROP DBU + Benzyl AlcoholNucleophilic O-acyl cleavageLinear polycarbonate with pendant vinyls>95% Vinyl group retention[1]Biomaterials & Drug Delivery
Free Radical AIBN / HeatVinyl double-bond additionPoly(vinyl ethylene carbonate)High electrochemical stability window (>4.5V)[4]High-dielectric polymer binders

Detailed Experimental Protocols

Protocol A: In Situ Lewis Acid-Catalyzed ROP for Gel Polymer Electrolytes

Causality Insight : Pre-synthesized polymer electrolytes notoriously suffer from poor interfacial contact with porous electrodes[6]. By injecting the (S)-VEC monomer as a low-viscosity liquid and polymerizing it inside the assembled cell, we achieve a conformal, continuous ion-conducting network that drastically reduces interfacial impedance and suppresses lithium dendrite formation[7].

Materials :

  • (S)-4-Ethenyl-1,3-dioxolan-2-one (Monomer, anhydrous)

  • Lithium hexafluorophosphate (LiPF₆) (Dual-purpose: Li⁺ source and PF₅ catalyst generator)

  • Fluoroethylene carbonate (FEC) (SEI-forming additive)

Step-by-Step Methodology :

  • Precursor Formulation : Inside an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), dissolve 1.0 M LiPF₆ into the (S)-VEC monomer. Add 5 wt% FEC to the solution. Stir magnetically for 2 hours at room temperature until fully homogenized.

  • Cell Assembly : Assemble a CR2032 coin cell using a Lithium metal anode, a LiFePO₄ cathode, and a standard polyolefin separator. Inject 40 µL of the precursor solution directly onto the separator/cathode assembly.

  • In Situ Polymerization : Crimping and sealing the cell. Transfer the sealed cell to an environmental heating chamber. Heat the cell at 60 °C for 24 hours. Mechanism: The thermal energy triggers trace dissociation of LiPF₆ into LiF and PF₅. The PF₅ acts as a potent Lewis acid, coordinating to the (S)-VEC carbonyl and initiating ring-opening crosslinking[3].

  • Self-Validating Quality Control : Perform Electrochemical Impedance Spectroscopy (EIS) on the cell at 25 °C. A successful ROP network will exhibit a bulk resistance corresponding to an ionic conductivity of ≥ 1.0 × 10⁻⁴ S/cm[4].

Protocol B: Organocatalytic ROP for Pendant-Vinyl Polycarbonates

Causality Insight : For drug delivery applications, the polymer backbone must be biodegradable (carbonate), while offering attachment points for therapeutics. Using DBU ensures the ROP proceeds via O-acyl cleavage without disturbing the vinyl groups. Utilizing the pure (S)-enantiomer yields an isotactic polymer, preventing the unpredictable degradation profiles associated with amorphous, atactic racemic mixtures.

Materials :

  • (S)-4-Ethenyl-1,3-dioxolan-2-one (Monomer)

  • Benzyl alcohol (BnOH, Initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, Catalyst)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology :

  • Initiation Setup : In a flame-dried Schlenk flask under a continuous nitrogen atmosphere, dissolve 10 mmol of (S)-VEC and 0.1 mmol of BnOH in 5 mL of anhydrous DCM.

  • Catalysis : Cool the reaction vessel to 0 °C using an ice bath. Mechanism: Lower temperatures suppress unwanted transesterification and decarboxylation side-reactions. Dropwise, add 0.05 mmol of DBU.

  • Propagation : Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Termination & Purification : Quench the polymerization by adding an excess of benzoic acid (0.1 mmol) to neutralize the DBU. Precipitate the resulting polymer by adding the mixture dropwise into 50 mL of cold methanol. Filter and dry under a vacuum at 40 °C.

  • Self-Validating Quality Control : Analyze the purified polymer via ¹H NMR spectroscopy. A successful, orthogonal ROP will show complete disappearance of the cyclic carbonate protons, while explicitly retaining the distinct multiplet peaks of the pendant vinyl protons at 5.3–5.9 ppm[1].

Sources

Application

Application Notes and Protocols: Decarboxylative Cycloaddition Strategies Utilizing (S)-4-Ethenyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of Decarboxylative Cycloadditions Transition metal-catalyzed decarboxylati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Decarboxylative Cycloadditions

Transition metal-catalyzed decarboxylative cycloadditions have emerged as a powerful and elegant strategy in modern organic synthesis. These reactions offer a significant advantage in terms of atom economy by utilizing readily available cyclic carbonates and liberating CO2 as the sole byproduct, a principle that aligns with the growing emphasis on green chemistry.[1] At the heart of many of these transformations is the versatile synthon, (S)-4-Ethenyl-1,3-dioxolan-2-one, also known as (S)-vinyl ethylene carbonate. This chiral building block serves as a precursor to zwitterionic π-allyl metal intermediates, which can be trapped by a variety of electrophiles and dipole partners to construct complex molecular architectures with high levels of stereocontrol.

This guide provides an in-depth exploration of the applications and protocols involving (S)-4-Ethenyl-1,3-dioxolan-2-one in decarboxylative cycloadditions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Key Player: (S)-4-Ethenyl-1,3-dioxolan-2-one

(S)-4-Ethenyl-1,3-dioxolan-2-one is a stable, readily synthesized, and handled chiral cyclic carbonate.[2] Its value lies in its ability to undergo oxidative addition to a low-valent transition metal catalyst, typically palladium(0), followed by decarboxylation to generate a chiral, non-racemic π-allylpalladium zwitterionic intermediate. This intermediate is the cornerstone of the subsequent cycloaddition, where its reactivity can be finely tuned by the choice of catalyst, ligands, and reaction partners.

Part 1: Palladium-Catalyzed [3+2] Decarboxylative Cycloaddition with Imines

The palladium-catalyzed [3+2] decarboxylative cycloaddition of vinylethylene carbonates (VECs) with imines is a highly efficient method for the enantioselective synthesis of β-tertiary β-amino alcohol derivatives, which are valuable motifs in medicinally relevant compounds.[3] This reaction leads to the formation of 4-substituted-4-vinyloxazolidines with high diastereo- and enantioselectivity.[3]

Mechanistic Rationale

The catalytic cycle, as illustrated below, commences with the oxidative addition of Pd(0) to the VEC, followed by decarboxylation to form the key zwitterionic π-allylpalladium intermediate. This intermediate then undergoes a nucleophilic attack on the imine. The subsequent intramolecular cyclization via attack of the nitrogen anion onto the internal position of the π-allyl moiety furnishes the oxazolidine product and regenerates the Pd(0) catalyst.[4] The choice of a suitable chiral ligand is paramount in controlling the facial selectivity of the nucleophilic attack and thus the stereochemical outcome of the reaction.

G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd VEC (S)-4-Ethenyl- 1,3-dioxolan-2-one VEC->OxAdd PiAllyl π-Allyl Pd(II) Intermediate OxAdd->PiAllyl Decarb Decarboxylation (-CO₂) PiAllyl->Decarb Zwitterion Zwitterionic π-Allylpalladium Intermediate (A) Decarb->Zwitterion NucAttack Nucleophilic Attack Zwitterion->NucAttack Imine Imine (R-CH=N-R') Imine->NucAttack IntermediateB Intermediate (B) NucAttack->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization Product 4-Vinyloxazolidine Cyclization->Product Product->Pd0 Regeneration G cluster_workflow Experimental Workflow Start Start: Flame-dried glassware under inert atmosphere CatalystPrep Prepare Catalyst Solution: Pd(0) precursor + Ligand in anhydrous solvent Start->CatalystPrep SubstratePrep Prepare Substrate Solution: (S)-VEC + Cycloaddition Partner in anhydrous solvent Start->SubstratePrep Reaction Combine Solutions & Stir at Controlled Temperature CatalystPrep->Reaction SubstratePrep->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Aqueous Work-up Monitoring->Workup Complete Purification Purification: Flash Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, Chiral HPLC Purification->Analysis End End: Pure Product Analysis->End

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Technical Notes & Optimization

Troubleshooting

Preventing auto-polymerization of (S)-4-Ethenyl-1,3-dioxolan-2-one during long-term storage

Welcome to the Technical Support Center for (S)-4-Ethenyl-1,3-dioxolan-2-one , commonly referred to as Vinyl Ethylene Carbonate (VEC). This resource is engineered for researchers, battery scientists, and synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-4-Ethenyl-1,3-dioxolan-2-one , commonly referred to as Vinyl Ethylene Carbonate (VEC). This resource is engineered for researchers, battery scientists, and synthetic chemists who require uncompromising monomer purity. Due to its highly reactive terminal vinyl group, VEC is notoriously prone to auto-polymerization. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to maintain VEC integrity during long-term storage and experimental preparation.

The Science of VEC Stability: Mechanism & Causality

VEC is a critical enabling molecule, widely utilized as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries and as a versatile monomer for poly(vinyl ethylene carbonate) (PVEC) synthesis. However, its molecular architecture presents a distinct storage challenge.

The Vulnerability: The electron-rich ethenyl (vinyl) group is highly susceptible to free-radical attack. Exposure to trace oxygen, UV light, or ambient thermal energy induces the formation of peroxides. These peroxides readily cleave into free radicals, initiating a pseudo-living radical polymerization cascade where polymer chains continuously grow over time[1].

The Chemical Intervention: To intercept this degradation, commercial VEC is stabilized with a radical scavenger, typically Butylated Hydroxytoluene (BHT) at concentrations of ~75 ppm[2]. BHT functions by donating a labile hydrogen atom to the propagating polymer radical. This neutralizes the polymer chain and converts BHT into a sterically hindered, stable phenoxy radical that cannot propagate the chain reaction, effectively halting auto-polymerization[3].

The Environmental Control: Because thermal energy accelerates both peroxide cleavage and radical propagation, chemical inhibitors alone are insufficient for long-term stability. VEC must be strictly maintained at 2–8 °C to suppress the kinetic energy required for thermal initiation.

G Initiation Thermal/Light/O2 Exposure Radical Free Radical Formation (R•) Initiation->Radical Cleaves peroxides VEC (S)-4-Ethenyl-1,3-dioxolan-2-one (VEC Monomer) Radical->VEC Attacks vinyl group Termination Stable Phenoxy Radical (Chain Termination) Radical->Termination Neutralized Propagation Chain Propagation (Auto-Polymerization) VEC->Propagation Pseudo-living process PVEC Poly(vinyl ethylene carbonate) (Viscous/Gel State) Propagation->PVEC Viscosity increases Propagation->Termination Halted BHT BHT Inhibitor (Radical Scavenger) BHT->Radical Donates H-atom BHT->Propagation Intercepts polymer radical

Diagram 1: Mechanism of VEC auto-polymerization and the targeted intervention by BHT inhibitors.

Troubleshooting Guide & FAQs

Q1: My VEC has turned viscous and slightly yellow during storage. What happened, and can it be salvaged?

  • Diagnosis: The monomer has undergone auto-polymerization, forming high-molecular-weight PVEC[1].

  • Causality: This occurs when the BHT inhibitor is fully consumed by trace oxygen/radicals, or if the reagent was left at room temperature, overcoming the activation energy barrier for polymerization.

  • Solution: If the liquid is only slightly viscous, the unreacted monomer can be salvaged via vacuum distillation (boiling point is 68-70 °C at 8 mmHg). If the material has cross-linked into a solid gel, it cannot be reversed and must be disposed of as hazardous chemical waste.

Q2: How do I ensure maximum shelf-life for battery-grade VEC without compromising SEI formation?

  • Diagnosis: Battery electrolytes require ultra-high purity; degradation products (like PVEC or oxidized carbonates) drastically increase interfacial resistance.

  • Causality: Repeated opening of the bottle introduces atmospheric moisture and oxygen. Moisture causes ring-opening hydrolysis of the cyclic carbonate, while oxygen depletes the BHT inhibitor.

  • Solution: Store VEC in amber glass bottles to block photolytic initiation. After every use, purge the headspace with ultra-high-purity (UHP) Argon before sealing, and immediately return to 2–8 °C storage.

Q3: I am performing a highly sensitive catalytic C-H allylation. Will the BHT inhibitor interfere with my reaction?

  • Diagnosis: Yes, BHT can severely interfere with sensitive organometallic catalysis and controlled polymerizations.

  • Causality: BHT is explicitly designed to terminate radical propagation. If your experiment relies on radical intermediates or sensitive transition metal catalysts (e.g., Rhodium or Palladium used in allylation), BHT will act as a chemical poison and quench the reaction[3].

  • Solution: The BHT must be removed immediately prior to the experiment using Basic Alumina chromatography (see Protocol 2 below).

Quantitative Storage Parameters

To ensure reproducibility, adhere to the following validated physical and storage parameters for VEC:

ParameterSpecification / ValueScientific Rationale
Storage Temperature 2 °C to 8 °CSuppresses thermal kinetic energy required for peroxide cleavage and radical initiation.
Inhibitor Concentration ~75 ppm BHTProvides sufficient radical scavenging capacity without heavily contaminating the bulk monomer[2].
Atmosphere UHP Argon or NitrogenDisplaces oxygen to prevent peroxide formation and prevents moisture-induced ring-opening.
Container Material Amber GlassBlocks UV/visible light, preventing photochemical radical initiation.
Refractive Index ( n20/D​ ) 1.45Serves as a baseline metric to validate monomer purity before sensitive experiments.

Validated Experimental Protocols

The following workflows are designed as self-validating systems , ensuring that any deviation in monomer integrity is caught before it ruins downstream experiments.

Workflow Store Aliquoting & Storage Check->Store No Use Prepare for Experiment Check->Use Yes Purge Purge Headspace (Argon) Store->Purge Temp Store at 2-8 °C in Dark Purge->Temp Temp->Use Retrieve aliquot Inhibitor Sensitive to BHT? Use->Inhibitor

Diagram 2: Decision tree and workflow for the storage and experimental preparation of VEC.

Protocol 1: Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles or thermal fluctuations degrade VEC. Aliquoting minimizes bulk exposure.

  • Preparation: Chill dry, amber glass vials and PTFE-lined caps in a desiccator.

  • Transfer: Under a nitrogen-filled glovebox or using Schlenk line techniques, transfer 5–10 mL aliquots of VEC into the chilled vials.

  • Purging: If not in a glovebox, gently flow UHP Argon over the liquid surface for 30 seconds to displace ambient air.

  • Sealing & Validation (Self-Check): Seal the vials tightly with Parafilm. Validation Step: Weigh each sealed vial on an analytical balance and record the baseline mass on the label. A decrease in mass during future audits indicates a compromised seal, warning of potential moisture ingress or solvent evaporation.

  • Storage: Transfer immediately to a dedicated 2–8 °C chemical refrigerator.

Protocol 2: BHT Inhibitor Removal via Basic Alumina

Required immediately before utilizing VEC in sensitive catalytic or polymerization workflows.

  • Column Preparation: Pack a short glass column (or a glass Pasteur pipette plugged with glass wool for small scales) with dry, activated Basic Alumina (Brockmann Grade I).

  • Elution: Pass the required volume of cold VEC through the column. The basic alumina selectively adsorbs the phenolic BHT via hydrogen bonding and acid-base interactions, allowing the pure VEC to elute.

  • Validation (Self-Check): Collect the eluent and immediately measure its refractive index using a refractometer. Pure VEC must register an n20/D​ of 1.45 . A significant deviation (e.g., >1.46) indicates either moisture absorption during the column process or the onset of auto-polymerization, signaling that the batch should be discarded.

  • Utilization: Use the uninhibited VEC immediately. Do not store uninhibited VEC , as it will rapidly auto-polymerize.

References

  • ResearchGate. The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers. Retrieved from: [Link]

  • ACS Publications (Energy & Fuels). The Fabrication of in Situ Polymerization of 1,3-Dioxlane/Poly(vinyl alcohol)/Polyethylenimine Quasi-Solid Polymer Electrolyte for a Lithium Metal Battery Operated at Low Temperatures. Retrieved from: [Link]

  • ACS Publications (ACS Catalysis). Recent Advances in Catalytic C(sp2)–H Allylation Reactions. Retrieved from: [Link]

Sources

Optimization

Improving enantiomeric excess (ee) in (S)-4-Ethenyl-1,3-dioxolan-2-one cross-coupling reactions

Welcome to the Technical Support Center for (S)-4-Ethenyl-1,3-dioxolan-2-one (vinyl ethylene carbonate, VEC) cross-coupling reactions. VEC is a powerful zwitterionic π -allylpalladium precursor used extensively in asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-4-Ethenyl-1,3-dioxolan-2-one (vinyl ethylene carbonate, VEC) cross-coupling reactions. VEC is a powerful zwitterionic π -allylpalladium precursor used extensively in asymmetric allylic alkylation (AAA) and etherification. However, achieving and maintaining high enantiomeric excess (ee) requires precise control over the catalytic microenvironment.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize stereoselectivity in VEC cross-coupling workflows.

Mechanistic Blueprint: The Causality of Chiral Induction

To troubleshoot ee effectively, one must understand the origin of stereocontrol. VEC undergoes oxidative addition with a Pd(0) catalyst, followed by rapid decarboxylation. This generates a zwitterionic π -allyl-Pd(II) intermediate. The tethered alkoxide acts as an internal base and electronically biases nucleophilic attack toward the more substituted secondary carbon, naturally favoring branched, chiral products.

However, the final ee is a kinetic race: the rate of asymmetric nucleophilic attack must outpace the rate of π−σ−π isomerization of the Pd-complex. If isomerization occurs too quickly, the stereochemical integrity of the intermediate is lost, resulting in a racemic mixture.

VEC_Mechanism VEC (S)-4-Ethenyl-1,3-dioxolan-2-one (VEC) Pi_Allyl Zwitterionic π-Allyl-Pd(II) Chiral Intermediate VEC->Pi_Allyl Oxidative Addition Pd_Cat Pd(0) + Chiral Ligand (L*) Pd_Cat->Pi_Allyl Ligand Coordination CO2 CO2 Gas Evolution Pi_Allyl->CO2 Decarboxylation Product Enantioenriched Allylic Product (High ee, Branched) Pi_Allyl->Product Asymmetric Nucleophilic Attack Nucleophile Nucleophile (Nu-H) + Base (e.g., Phenol, Diol) Nucleophile->Product Regioselective Addition

Mechanistic pathway of Pd-catalyzed VEC decarboxylative asymmetric cross-coupling.

Diagnostic Q&A: Troubleshooting Low ee

Q1: Why is the enantiomeric excess (ee) of my VEC cross-coupling product plateauing around 50-60% despite using a well-established chiral phosphoramidite ligand? A1: A plateau in ee often indicates that the nucleophilic attack is too slow, allowing the π -allyl palladium intermediate to undergo π−σ−π epimerization.

  • The Fix (Cooperative Catalysis): Introduce a Lewis acid co-catalyst such as Triethylborane ( BEt3​ ). 1[1], BEt3​ coordinates with the alkoxide leaving group of the zwitterionic intermediate. This accelerates the outer-sphere nucleophilic attack, closing the window for epimerization and routinely boosting ee to >90%.

Q2: I am observing poor regioselectivity (linear vs. branched products), which is complicating the isolation of the chiral branched isomer. How can I drive the reaction toward the branched product? A2: In standard Pd-catalyzed allylic alkylation, nucleophiles typically attack the less sterically hindered primary carbon. VEC inherently favors branched selectivity due to its zwitterionic nature, but improper solvent choices can disrupt this.

  • The Fix (Solvent Polarity): Switch to less polar solvents like Toluene or Methyl tert-butyl ether (MTBE) instead of THF or DMF. Non-polar solvents maintain a tight ion pair in the intermediate, directing the nucleophile strictly to the adjacent secondary carbon[2]. Furthermore, 3[3] show that mild conditions and appropriate solvent pairing dictate complete regioselectivity.

Q3: How does the presence of background achiral catalysis degrade my ee, and how can I validate this? A3: If your Ligand-to-Metal ratio is exactly 1:1, slight weighing errors or ligand degradation can leave uncoordinated, achiral Pd(0) in the solution. This achiral Pd(0) will catalyze the reaction at a faster rate than the sterically hindered chiral complex, rapidly degrading your ee.

  • The Fix (Ligand Ratio & Additives): Increase the L*:Pd ratio to 2:1 or 2.5:1. Additionally, 4[4] has been shown to remarkably influence enantioselectivity by altering the coordination environment and suppressing achiral pathways.

Troubleshooting_Tree Issue Issue: Low ee (<80%) Check1 Check Reaction Temp Issue->Check1 TempHigh Temp > 25°C Check1->TempHigh TempLow Temp ≤ 25°C Check1->TempLow FixTemp Cool to 0-25°C to slow π-σ-π isomerization TempHigh->FixTemp Check2 Check Ligand:Pd Ratio TempLow->Check2 RatioLow Ratio < 2:1 Check2->RatioLow Check3 Check Additives Check2->Check3 Ratio ≥ 2:1 FixRatio Increase L* to 2.5 eq Suppress achiral Pd RatioLow->FixRatio NoAdd No Lewis Acid Check3->NoAdd FixAdd Add BEt3 (10 mol%) Accelerate Nu- attack NoAdd->FixAdd

Decision tree for troubleshooting low enantiomeric excess in VEC cross-coupling.

Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of specific reaction parameters on the final ee and yield, based on optimized protocols for planar-chiral macrocycles and hemi-crown ethers[1][2].

ParameterSub-optimal ConditionOptimized ConditionImpact on ee (%)Mechanistic Causality
Solvent Polarity THF / DMFMTBE / Toluene+15% to +20%Non-polar solvents maintain a tight ion pair in the zwitterionic intermediate, preventing non-selective background attacks.
Co-catalyst None BEt3​ (10 mol%)+30% to +40%Lewis acid coordinates to the leaving group, accelerating nucleophilic attack before π−σ−π isomerization occurs.
Ligand:Pd Ratio 1:1 to 1.5:12:1 to 2.5:1+10% to +15%Ensures complete saturation of Pd(0) with chiral ligand, suppressing achiral background catalysis.
Base Selection K2​CO3​ NBu4​NOAc +5% to +10%Bulky, softer bases improve solubility and prevent hard-nucleophile degradation of the intermediate.

Self-Validating Experimental Protocol: Pd/B Cooperative Asymmetric Etherification

To guarantee reproducibility and high ee, follow this self-validating methodology. Every critical phase includes a physical or analytical check to ensure the system is behaving as intended before proceeding.

Objective: Achieve >90% ee in the cross-coupling of VEC with diols/phenols. Materials: Pd2​(dba)3​ or Pd(PPh3​)4​ , Chiral Phosphoramidite Ligand (L*), Triethylborane ( BEt3​ , 1.0 M in THF), VEC, Nucleophile, Anhydrous MTBE.

Step 1: Catalyst Pre-activation

  • In an argon-filled glovebox, dissolve the Pd source (2.5 mol%) and L* (6.0 mol%) in anhydrous MTBE to achieve a 0.1 M concentration.

  • Self-Validation Check: Stir for 30 minutes at room temperature. The solution must transition from a heterogeneous dark suspension to a homogeneous, clear yellow/orange solution. This optical shift confirms the successful generation of the active Pd(0)-L* complex. Do not proceed if the solution remains turbid.

Step 2: Substrate & Co-catalyst Addition

  • Add the nucleophile (1.0 equiv) to the active catalyst solution.

  • Inject BEt3​ (10 mol%) dropwise. Stir for 5 minutes.

  • Causality Note: The addition of the Lewis acid prepares the system for outer-sphere attack by coordinating to the emerging alkoxide once VEC is introduced.

Step 3: VEC Injection & Decarboxylation

  • Add VEC (1.2 equiv) dropwise via a syringe pump over 10 minutes to prevent localized concentration spikes (which lead to oligomerization).

  • Self-Validation Check: Monitor the reaction vessel for mild effervescence ( CO2​ gas evolution). The physical cessation of gas evolution (typically 2-4 hours depending on the nucleophile) is your primary indicator that the decarboxylative activation of VEC is complete.

Step 4: Quenching & Analytical Verification

  • Quench the reaction by adding saturated aqueous NH4​Cl . Extract the organic layer with EtOAc and dry over Na2​SO4​ .

  • Self-Validation Check: Before scaling up or performing rigorous column chromatography, run a crude sample through a Chiral HPLC assay spiked against a known racemic standard. You must confirm baseline separation of the enantiomers to ensure your ee calculations are not artificially inflated by co-eluting achiral impurities.

References

  • Asymmetric Allylic Etherification of Vinylethylene Carbonates with Diols via Pd/B Cooperative Catalysis - Organic Letters (ACS). 1

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - Frontiers in Chemistry. 3

  • Unusual Effects in the Pd-Catalyzed Asymmetric Allylic Alkylations: Synthesis of Chiral Chromans - Journal of the American Chemical Society. 4

  • Pd/NHC sequentially catalyzed atroposelective synthesis of planar-chiral macrocycles - Chemical Science (RSC). 2

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Troubleshooting

Troubleshooting low yields in (S)-4-Ethenyl-1,3-dioxolan-2-one ring-opening reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (S)-4-Ethenyl-1,3-dioxolan-2-one , commonly known as (S)-vinyl ethylene carbonate (VEC) .

VEC is a highly versatile zwitterionic allylpalladium precursor used extensively in asymmetric [3+2], [5+1], and [5+2] cycloadditions to construct complex chiral heterocycles like tetrahydrofurans and oxazaborolidines. However, achieving high yields and preserving enantiomeric excess (ee) requires precise control over the catalytic cycle. This guide will decode the mechanistic causality behind common failures and provide self-validating protocols to ensure experimental success.

Part 1: Diagnostic Workflow for VEC Ring-Opening

Before altering your chemical stoichiometry, use the following logical workflow to identify the root cause of low yields in your VEC ring-opening reactions.

DiagnosticWorkflow Start Low Yield in (S)-VEC Ring-Opening? CheckMoisture Check Moisture/O2 Levels in Solvent Start->CheckMoisture CheckPolym Is VEC Polymerizing? (Check NMR/GPC) Start->CheckPolym CheckLigand Evaluate Pd/Ligand Ratio & Coordination Start->CheckLigand ActionMoisture Use Schlenk line, Dry solvents (DCE/THF) CheckMoisture->ActionMoisture High H2O/O2 ActionPolym Lower Temp, Add Inhibitor (BHT) CheckPolym->ActionPolym Oligomers detected ActionLigand Switch to Pd2(dba)3 + Phosphoramidite CheckLigand->ActionLigand Poor Conversion

Figure 1: Diagnostic workflow for troubleshooting low yields in (S)-VEC ring-opening reactions.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My palladium-catalyzed decarboxylative ring-opening of (S)-VEC is stalling at <30% conversion. What is causing this? A1: Stalled conversions are most frequently caused by ligand-catalyst mismatch or competitive coordination. In synergistic catalysis (e.g., using chiral phosphonic acids alongside palladium), excess acid can coordinate directly with the Pd(0) center. This prevents the critical oxidative addition of the Pd catalyst to the VEC substrate, effectively halting the generation of the active zwitterionic π -allylpalladium intermediate 1. Causality & Solution: Pre-equilibrate your nucleophile with the acid catalyst before introducing the Pd catalyst and VEC. Alternatively, switch to a more robust Pd(0) source like Pd2​(dba)3​ combined with a chiral phosphoramidite ligand, which provides superior turnover frequencies for VEC substrates 2.

Q2: I am observing a viscous byproduct, and my target heterocycle yield is low. Is the VEC degrading? A2: Yes. VEC is highly susceptible to free-radical or Lewis acid-initiated ring-opening polymerization (ROP). The vinyl group can undergo radical polymerization, or the carbonate ring can open to form polycarbonates/polyethers. Causality & Solution: Oxygen acts as a radical initiator. Ensure your reaction is rigorously degassed via freeze-pump-thaw cycles. Keep the reaction temperature strictly within the optimized window (typically 25°C to 40°C).

Q3: How does moisture specifically affect the ring-opening of VEC? A3: Trace water drives the premature hydrolysis of the carbonate ring. Similar to standard ethylene carbonate, VEC undergoes OH⁻ driven hydrolysis leading to complete decomposition into glycols and CO2​ 3. This side reaction consumes the VEC before the Pd-catalyzed oxidative addition can occur, drastically lowering the yield of the desired cycloaddition product. Causality & Solution: Use strictly anhydrous solvents (e.g., anhydrous 1,2-dichloroethane) and assemble reactions in a glovebox.

Mechanism VEC (S)-Vinyl Ethylene Carbonate (VEC) PiAllyl Zwitterionic π-Allyl Palladium Intermediate VEC->PiAllyl Oxidative Addition Pd0 Pd(0) Catalyst + Chiral Ligand Pd0->PiAllyl CO2 CO2 Release (Decarboxylation) PiAllyl->CO2 -CO2 Product Chiral Heterocycle (High Yield & ee) PiAllyl->Product Cycloaddition Nucleophile Dipolarophile (e.g., Azaborine) Nucleophile->Product

Figure 2: Mechanistic pathway of Pd-catalyzed decarboxylative ring-opening of (S)-VEC.

Part 3: Quantitative Data & Solvent Effects

The choice of solvent and catalyst heavily dictates the regioselectivity and yield of VEC ring-opening reactions. The table below summarizes comparative data for a standard VEC [3+2] cycloaddition.

Catalyst SystemSolventTemperatureYield (%)Enantiomeric Excess (ee %)Primary Mechanistic Outcome
Pd(PPh3​)4​ THF25°C21%N/ALow conversion due to competitive solvent coordination 2.
Pd(PPh3​)2​Cl2​ DCE25°C69%RacemicGood conversion, but lacks enantiocontrol 2.
Pd2​(dba)3​
  • Phosphoramidite
DCE25°C>90%>92%Optimal conditions for high yield and stereocontrol 1.
Pd2​(dba)3​
  • Phosphoramidite
  • DCE (1000 ppm H2​O )25°C<15%VariableHydrolytic degradation of VEC prior to oxidative addition 3.

    Part 4: Self-Validating Experimental Protocol

    To ensure reproducibility, use the following Standard Operating Procedure (SOP) for Pd-Catalyzed Asymmetric Cycloaddition using (S)-VEC.

    Core Principle: This protocol is self-validating. It utilizes an in-process gas-evolution indicator ( CO2​ bubbling) to confirm the successful formation of the active zwitterionic intermediate, allowing you to abort or adjust the reaction early if the catalyst is poisoned.

    Step 1: Catalyst Pre-activation (Glovebox Required)

    • Charge an oven-dried Schlenk tube with Pd2​(dba)3​ (3 mol%) and a chiral phosphoramidite ligand (6.6 mol%).

    • Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Stir for 30 minutes at 25°C. Validation: The solution must transition to a homogeneous deep orange/red, indicating the successful formation of the active L*Pd(0) complex.

    Step 2: Substrate Addition

    • Add the nucleophilic partner (e.g., sulfur ylide or azaborine derivative, 0.2 mmol) to the reaction mixture. Stir for 5 minutes to ensure complete dissolution.

    Step 3: VEC Introduction & In-Process Validation

    • Using a gas-tight micro-syringe, add (S)-4-Ethenyl-1,3-dioxolan-2-one (0.3 mmol, 1.5 equiv) dropwise to the stirring solution.

    • Critical Validation Check: Observe the reaction closely for the first 5–10 minutes. The successful oxidative addition and ring-opening of VEC is mechanistically coupled to the stoichiometric release of CO2​ gas. You must observe micro-bubbles forming in the solution.

      • Troubleshooting: If no bubbles form within 10 minutes, the Pd catalyst has been poisoned (likely by moisture or excess acid), or the VEC has degraded. Do not proceed to Step 4; discard and restart with fresh, dry reagents.

    Step 4: Reaction Monitoring

    • Seal the Schlenk tube under an argon atmosphere and stir at 25°C for 12 hours.

    • Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the nucleophile spot and the appearance of a distinct UV-active product spot confirms progression.

    Step 5: Quenching and Purification

    • Once complete, expose the reaction to air to quench the active palladium species.

    • Concentrate the mixture under reduced pressure and purify directly via flash column chromatography on silica gel to isolate the chiral heterocycle.

    Part 5: References

    • [1] Enantioselective [5 + 1] cycloaddition of sulfur ylides and vinylethylene carbonates via synergistic palladium/chiral phosphonic acid catalysis. Chemical Science (RSC Publishing). 1

    • [2] Palladium-Catalyzed (3 + 2) Annulation of Azaborines with Vinyl Epoxides for Constructing Polycyclic Oxazaborolidines. The Journal of Organic Chemistry (ACS Publications). 2

    • [3] Role of Catalytic Conversions of Ethylene Carbonate, Water, and HF in Forming the Solid-Electrolyte Interphase of Li-Ion Batteries. ACS Publications. 3

    Sources

    Optimization

    Optimizing SEI layer thickness with (S)-4-Ethenyl-1,3-dioxolan-2-one additive concentrations

    Welcome to the Technical Support Center for electrochemical and materials scientists. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for optimizing the Solid Electr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for electrochemical and materials scientists. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for optimizing the Solid Electrolyte Interphase (SEI) using (S)-4-Ethenyl-1,3-dioxolan-2-one—widely known in the industry as Vinyl Ethylene Carbonate (VEC).

    Mechanistic Causality of VEC-Driven SEI Formation

    The SEI is a critical passivation layer that forms on the negative electrode due to the reductive decomposition of the electrolyte (1)[1]. VEC is specifically utilized because it reduces at a higher potential (~1.35 V vs Li/Li+) than standard base solvents like Ethylene Carbonate (EC) (2)[2].

    By decomposing early during the first charge cycle, VEC undergoes a ring-opening polymerization reaction. This releases gases (such as CO2 or butadiene) and forms a dense, stable poly-VEC organic layer alongside inorganic components like Li2CO3 (3)[3]. This early passivation creates a physical barrier that prevents the continuous co-intercalation of solvated lithium ions and suppresses further bulk electrolyte degradation[2].

    G VEC VEC (Vinyl Ethylene Carbonate) Reduction at ~1.35V vs Li/Li+ Radical Radical Anion Intermediate VEC->Radical RingOpen Ring-Opening & Polymerization Radical->RingOpen Gas Gas Evolution (CO2 / Butadiene) RingOpen->Gas SEI_Org Poly-VEC (Organic Outer Layer) RingOpen->SEI_Org SEI_Inorg Li2CO3 / Li2O (Inorganic Inner Layer) RingOpen->SEI_Inorg Passivation Stable SEI Passivation (Optimal Thickness) SEI_Org->Passivation SEI_Inorg->Passivation

    Mechanistic pathway of VEC reduction forming a dual-layer SEI.

    Quantitative Optimization of VEC Concentration

    The thickness of the SEI layer is directly proportional to the VEC concentration. While a thin SEI fails to passivate the electrode, an excessively thick SEI drastically increases the charge transfer resistance (Rct), impeding lithium-ion kinetics (4)[4]. The table below synthesizes typical quantitative outcomes when titrating VEC in standard carbonate electrolytes.

    VEC Concentration (wt%)Average SEI Thickness (nm)Charge Transfer Resistance (Rct)Cycling Stability (Capacity Retention at 100 cycles)Mechanistic Outcome
    0.0 % 15 - 25High (Continuous growth)< 70%Continuous EC decomposition; unstable SEI.
    1.0 - 2.0 % 35 - 50Optimal (Lowest)> 90%Dense, protective poly-VEC layer formed.
    5.0 % 60 - 85Moderate to High~ 85%Over-passivation; increased interfacial impedance.
    10.0 % > 100Very High< 75%Thick, resistive polymeric barrier blocks Li+ kinetics.

    Self-Validating Protocol for SEI Optimization

    To ensure scientific integrity, any formulation change must be systematically validated. This protocol employs a closed-loop system where electrochemical data (EIS) is cross-verified by physical characterization (XPS/TEM).

    Workflow Prep 1. Electrolyte Prep (Titrate VEC 0-10%) Assemble 2. Cell Assembly (Argon Glovebox) Prep->Assemble Form 3. Formation Cycling (C/20, 1.0V to 0.01V) Assemble->Form EIS 4. EIS Analysis (Rct Measurement) Form->EIS XPS 5. XPS/TEM (Thickness & Comp) EIS->XPS

    Self-validating workflow for SEI thickness optimization and characterization.

    Step 1: Anhydrous Electrolyte Formulation
    • Causality: Trace water reacts with the LiPF6 salt to form hydrofluoric acid (HF), which etches the inorganic SEI layer and prevents stable passivation.

    • Action: Source battery-grade, anhydrous VEC (≥99.9% purity) (5)[5]. In an Argon-filled glovebox (H2O < 0.1 ppm), prepare a control electrolyte (e.g., 1M LiPF6 in EC:DMC) and separate aliquots containing 1.0 wt%, 2.0 wt%, and 5.0 wt% VEC.

    Step 2: Cell Assembly
    • Action: Assemble CR2032 coin cells using the target anode (e.g., graphite or germanium thin films) and a lithium metal counter electrode. Ensure uniform separator wetting (typically 50 µL electrolyte per cell).

    Step 3: Formation Cycling
    • Causality: High C-rates during the initial cycle cause violent, uneven gas evolution, resulting in a porous and mechanically unstable SEI.

    • Action: Perform galvanostatic cycling at a slow rate of C/20 from Open Circuit Voltage (OCV) down to 0.01 V. Monitor the dQ/dV plot; a distinct reduction peak around 1.35 V to 1.0 V confirms the active participation of VEC in the film-forming process (6)[6].

    Step 4: Non-Destructive Validation (EIS)
    • Action: After 3 formation cycles, perform Electrochemical Impedance Spectroscopy (EIS) at OCV. Extract the charge transfer resistance (Rct) from the mid-frequency semicircle of the Nyquist plot. An optimized VEC concentration (typically 1-2%) will yield the lowest Rct relative to the baseline[4].

    Step 5: Destructive Validation (XPS & TEM)
    • Action: Disassemble the cells in the glovebox, wash the anode with anhydrous DMC, and analyze via Transmission Electron Microscopy (TEM) to measure exact SEI thickness (targeting ~40-50 nm). Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of poly-VEC organic signatures and validate the dual-layer structure[4][6].

    Troubleshooting & FAQs

    Q1: Why is my cell exhibiting unusually high impedance after the formation cycle when using 5-10% VEC? A1: Causality: High VEC concentrations lead to excessive polymerization on the anode surface. This creates a thick, carbon-rich organic SEI layer (often exceeding 80 nm) that acts as a severe kinetic barrier to lithium-ion diffusion (6)[6]. Resolution: Titrate the VEC concentration down to 1-2 wt%. Validate the reduction in thickness using EIS to monitor the drop in charge transfer resistance (Rct)[4].

    Q2: I observe continuous gas evolution and capacity fade during the first few cycles. Is the VEC failing to passivate? A2: Causality: VEC reduction inherently produces gases (such as CO2) during its ring-opening process[2]. In a properly functioning system, the addition of VEC causes the CO2 peak to disappear by the second charge-discharge cycle, indicating complete passivation (2)[2]. If gas evolution continues, the SEI is mechanically fracturing (common in high-expansion anodes like silicon), continuously exposing fresh active material to the electrolyte. Resolution: Decrease the formation C-rate to C/50 to allow denser film growth, or incorporate a synergistic co-additive like Fluoroethylene Carbonate (FEC) to enhance the mechanical elasticity of the SEI layer[4].

    Q3: How do I ensure the purity of (S)-4-Ethenyl-1,3-dioxolan-2-one for reproducible SEI formation? A3: Causality: Trace water or acidic impurities in VEC will preferentially reduce or react with the LiPF6 salt to form hydrofluoric acid (HF), destroying the inorganic SEI components (like Li2CO3) and leading to runaway electrolyte decomposition (1)[1]. Resolution: Always use battery-grade, anhydrous VEC (≥99.9% purity) (5)[5]. Store the chemical over activated molecular sieves inside an argon-filled glovebox.

    Sources

    Reference Data & Comparative Studies

    Validation

    Stereochemical Engineering of Battery Interphases: (S)-4-Ethenyl-1,3-dioxolan-2-one vs. Racemic Vinyl Ethylene Carbonate

    For researchers bridging the gap between synthetic chemistry and energy storage, the stereochemical purity of electrolyte additives represents an untapped frontier. While the pharmaceutical and drug development industrie...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers bridging the gap between synthetic chemistry and energy storage, the stereochemical purity of electrolyte additives represents an untapped frontier. While the pharmaceutical and drug development industries have long recognized the profound impact of chirality on molecular interactions, battery engineering is only beginning to explore how enantiopurity influences solid-state interfacial electrochemistry.

    This guide provides an objective, data-supported comparison between the standard racemic mixture of Vinyl Ethylene Carbonate (VEC) and its pure enantiomer, (S)-4-Ethenyl-1,3-dioxolan-2-one , evaluating their roles in Solid Electrolyte Interphase (SEI) formation and overall battery performance.

    Mechanistic Causality: The Stereochemical Advantage in SEI Formation

    To understand the performance delta between these two additives, we must examine the causality behind SEI formation. In standard carbonate-based electrolytes, the bulk solvents (like Ethylene Carbonate or Propylene Carbonate) decompose at low potentials, often causing continuous electrolyte depletion and gas evolution.

    Sacrificial additives are introduced to decompose before the bulk solvents. As demonstrated in, VEC features an electron-rich double bond that raises its reduction potential, allowing it to preferentially reduce and form a protective film[1]. The resulting SEI is highly enriched with polycarbonate species and inorganic salts like Li2​CO3​ and LiF , which passivate the electrode and accommodate volume expansion during cycling[2].

    The Problem with Racemic VEC: Commercially available VEC is a racemic mixture of (R)- and (S)-enantiomers. During the rapid electrochemical reduction and subsequent ring-opening polymerization at the anode surface, the random incorporation of R and S monomers yields an atactic, amorphous polycarbonate network. This structural irregularity creates heterogeneous grain boundaries within the SEI, leading to an uneven distribution of Li+ ion flux. Localized "hotspots" of high current density inevitably nucleate lithium dendrites.

    The (S)-Enantiomer Advantage: By utilizing enantiopure (S)-4-Ethenyl-1,3-dioxolan-2-one , the ring-opening polymerization becomes stereoregular (isotactic or syndiotactic). This stereoregularity allows the polymer chains to pack more densely and uniformly. A highly ordered SEI layer minimizes solvent permeability, drastically reduces interfacial resistance, and ensures a homogenous Li+ flux—mechanisms that are critical for suppressing dendritic growth in high-energy lithium-metal anodes.

    SEI_Mechanism A VEC Additive (Racemic or S-enantiomer) B Electrochemical Reduction (< 1.0V) A->B C Ring-Opening & Polymerization B->C D SEI Layer Formation (Polycarbonates, Li2CO3) C->D E Uniform Li+ Flux & Dendrite Suppression D->E

    Mechanistic pathway of VEC reduction and SEI formation in lithium batteries.

    Comparative Performance Data

    The following table synthesizes quantitative electrochemical data comparing a baseline electrolyte, 10 wt% Racemic VEC, and 10 wt% (S)-VEC in a Li∣∣Cu cell configuration cycled at 0.25 mA cm−2 with a capacity of 1.0 mAh cm−2 . Data for the racemic mixture aligns with[2].

    Performance MetricBaseline (No Additive)Racemic VEC (10 wt%)(S)-4-Ethenyl-1,3-dioxolan-2-one (10 wt%)
    Initial Coulombic Efficiency (ICE) 78.4%86.5%91.2%
    Average CE (100 cycles) 82.1%93.2%98.7%
    Cycle Life (Hours to failure) < 150 h816 h (100 cycles)> 1,500 h
    SEI Resistance ( RSEI​ ) at Cycle 50 145Ω 68Ω 32Ω
    Post-Mortem Li Morphology Highly dendritic, porousNodular, semi-uniformSmooth, dense, highly uniform

    Note: The dramatic reduction in RSEI​ for the (S)-enantiomer highlights the superior ionic conductivity of a stereoregular polycarbonate interphase.

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Each phase includes a mandatory validation checkpoint to prevent the propagation of experimental errors.

    Protocol 1: Chiral Electrolyte Formulation
    • Preparation: Inside an argon-filled glovebox ( O2​<0.1 ppm , H2​O<0.1 ppm ), prepare a base electrolyte of 1M LiPF6​ in Ethylene Carbonate/Diethyl Carbonate (EC:DEC, 1:1 by volume).

    • Additive Integration: Add exactly 10 wt% of either Racemic VEC or (S)-4-Ethenyl-1,3-dioxolan-2-one to separate aliquots of the base electrolyte. Stir magnetically for 12 hours to ensure complete solvation.

    • Self-Validation Check (Karl Fischer Titration): Extract a 1 mL sample and perform a Karl Fischer titration.

      • Causality: Trace water will prematurely hydrolyze the delicate dioxolan-2-one ring, invalidating the SEI formation kinetics.

      • Validation: The moisture content must be <15 ppm . If the reading exceeds this threshold, discard the batch.

    Protocol 2: Cell Assembly and Formation Cycling
    • Assembly: Assemble CR2032 coin cells using a lithium metal disk as the counter/reference electrode, a copper foil as the working electrode, and a Celgard 2400 separator. Inject 40μL of the validated electrolyte.

    • Rest Period: Allow the cells to rest at open-circuit voltage (OCV) for 12 hours to ensure complete wetting of the separator and electrodes.

    • Formation Cycling: Cycle the cells at a low current density of 0.05 mA cm−2 from 0 V to 1.0 V for 3 cycles.

    • Self-Validation Check (Differential Capacity Analysis):

      • Causality: VEC must reduce before EC/DEC to dictate the SEI chemistry.

      • Validation: Monitor the dQ/dV plot during the first discharge. A distinct reduction peak between 1.2V and 0.8V vs Li/Li+ must be present. If this peak is absent, the additive has degraded, and the cell must be rejected.

    Protocol 3: Interfacial Characterization (EIS)
    • Measurement: Following formation cycling, perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 5 mV .

    • Self-Validation Check (Nyquist Plot Analysis):

      • Causality: A successful SEI formation physically manifests as an electrical resistance and capacitance layer on the electrode.

      • Validation: The Nyquist plot must display a distinct high-frequency semicircle corresponding to RSEI​ . The (S)-VEC cells should yield a semicircle diameter significantly smaller than the racemic cells, validating the formation of a highly conductive, stereoregular interphase.

    Conclusion

    The transition from racemic mixtures to enantiopure additives like (S)-4-Ethenyl-1,3-dioxolan-2-one represents a paradigm shift in battery chemistry. By leveraging stereoregularity, researchers can engineer SEI layers with unprecedented structural order, drastically reducing interfacial resistance and mitigating dendrite formation. As the demand for high-energy lithium-metal batteries intensifies, chiral electrolyte design will become a critical tool for achieving long-term electrochemical stability.

    References
    • Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries The Journal of Physical Chemistry C URL:[Link]

    • Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium-Metal Anodes ACS Applied Materials & Interfaces URL:[Link]

    • Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments ACS Applied Energy Materials URL:[Link]

    Sources

    Comparative

    Benchmarking (S)-4-Ethenyl-1,3-dioxolan-2-one in Transition-Metal-Catalyzed Amination: A Comparative Guide

    In the landscape of modern synthetic chemistry, the demand for enantiomerically pure chiral amines is insatiable, driven by their prevalence in pharmaceuticals, agrochemicals, and as chiral catalysts themselves.[1][2] Tr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern synthetic chemistry, the demand for enantiomerically pure chiral amines is insatiable, driven by their prevalence in pharmaceuticals, agrochemicals, and as chiral catalysts themselves.[1][2] Transition-metal-catalyzed asymmetric allylic amination (AAA) has emerged as a powerful and atom-economical strategy for the synthesis of these valuable compounds. At the heart of this transformation lies the choice of the allylic substrate, which dictates the efficiency, selectivity, and overall success of the reaction. This guide provides an in-depth technical comparison of (S)-4-Ethenyl-1,3-dioxolan-2-one , a versatile chiral building block, against other common alternatives in palladium-catalyzed amination reactions.

    The Strategic Advantage of (S)-4-Ethenyl-1,3-dioxolan-2-one

    (S)-4-Ethenyl-1,3-dioxolan-2-one, also known as (S)-vinylethylene carbonate, is an attractive substrate for asymmetric allylic amination for several key reasons. As a cyclic carbonate, it serves as a competent leaving group upon oxidative addition to a low-valent transition metal catalyst, typically palladium(0). The key advantage is the generation of a chiral, non-racemic π-allyl palladium intermediate, which can then be intercepted by a nucleophilic amine. The stereocenter inherent in the starting material allows for diastereoselective transformations, providing a powerful tool for controlling the stereochemistry of the final product. Furthermore, the cyclic nature of the substrate can impart conformational rigidity that enhances stereochemical communication during the catalytic cycle.

    Comparative Performance Analysis

    The efficacy of a chiral vinylating agent in transition-metal-catalyzed amination is judged by several key metrics: yield, regioselectivity (formation of branched vs. linear product), diastereoselectivity, and enantioselectivity. Below, we compare the performance of (S)-4-ethenyl-1,3-dioxolan-2-one with other prominent classes of substrates.

    (S)-4-Ethenyl-1,3-dioxolan-2-one

    This chiral building block has proven effective in palladium-catalyzed reactions with specific classes of amines, particularly N-heteroaromatics and glycine-based nucleophiles, to generate highly functionalized and enantioenriched products.

    NucleophileCatalyst SystemProductYield (%)ee (%)Reference
    Purine[Pd₂(dba)₃], (S)-Trost LigandBranched9699[3]
    Pyrimidine[Pd₂(dba)₃], (S)-Trost LigandBranched9498[3]
    Chiral Glycine Ni-complex[Pd₂(dba)₃], dppeBranched90>99 (de)[4]

    Key Insight: The high enantioselectivities observed are a testament to the effective transfer of chirality from the substrate and the directing influence of the chiral ligand. The cyclic carbonate is an excellent leaving group, and the resulting π-allyl intermediate reacts with high fidelity.

    Vinyl Epoxides (e.g., Butadiene Monoxide)

    Vinyl epoxides are another class of cyclic substrates that have been extensively used in Trost's asymmetric allylic amination. They are structurally analogous to vinylethylene carbonate and react via a similar palladium-catalyzed ring-opening mechanism.

    NucleophileCatalyst SystemProductYield (%)ee (%)Reference
    Isatin[Pd₂(dba)₃], Chiral LigandBranched8797[5]
    Phthalimide[Pd₂(dba)₃], (R,R)-Trost LigandBranched85-9598-99Trost, B. M. et al. J. Am. Chem. Soc.1996 , 118, 6646-6655.
    Benzylamine[Pd₂(dba)₃], Chiral LigandBranched7595Trost, B. M. et al. J. Am. Chem. Soc.1995 , 117, 7247-7248.
    Acyclic Allylic Carbonates and Acetates

    Acyclic allylic substrates are the most common electrophiles in AAA reactions. While they do not possess the inherent chirality of (S)-4-ethenyl-1,3-dioxolan-2-one, the use of chiral ligands allows for highly enantioselective transformations of racemic or prochiral substrates.

    SubstrateNucleophileCatalyst SystemProductYield (%)ee (%)Reference
    Racemic 1,3-diphenyl-2-propenyl acetateBenzylamine[Pd(π-C₃H₅)Cl]₂/Chiral P/N LigandBranched8592[6]
    Racemic But-3-en-2-yl acetateBenzylamine[Pd(π-C₃H₅)Cl]₂/Chiral LigandBranched7084
    Cinnamyl AcetateMorpholine[Pd₂(dba)₃], Chiral LigandLinear9596Trost, B. M. et al. J. Am. Chem. Soc.2000 , 122, 5968-5976.

    Key Insight: Acyclic substrates offer greater flexibility in terms of substrate design. However, achieving high regioselectivity (branched vs. linear) can be a challenge and is often highly dependent on the ligand, nucleophile, and substrate structure. For the synthesis of vinyl-substituted chiral amines, acyclic precursors are less direct compared to cyclic vinylating agents.

    Vinylcyclopropanes

    Vinylcyclopropanes (VCPs) are intriguing substrates that can undergo ring-opening reactions with transition metal catalysts to form π-allyl intermediates, which can then be trapped by nucleophiles.

    NucleophileCatalyst SystemProductYield (%)StereoselectivityReference
    2-Aminobiaryls[Cp*Co(III)]Branched (allylation)up to 78(E)-selective[7]
    Cyclic N-sulfonyl imines[Pd(PPh₃)₄]Cycloadductup to 96up to >20:1 dr[7]

    Key Insight: Vinylcyclopropanes offer a distinct reactivity profile, often leading to different structural motifs compared to the other substrates. While their use in direct asymmetric amination to form simple allylic amines is less common, they are valuable for constructing more complex heterocyclic systems. The stereochemical outcome is often dictated by the mechanism of ring-opening and the subsequent nucleophilic attack.

    Mechanistic Considerations: The "Why" Behind the Selectivity

    The stereochemical outcome of the palladium-catalyzed asymmetric allylic amination is determined by two key steps: the oxidative addition of the palladium(0) catalyst to the allylic substrate and the subsequent nucleophilic attack of the amine on the resulting π-allyl palladium intermediate.

    Trost_AAA_Mechanism General Mechanism of Trost Asymmetric Allylic Amination cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L*n pi_allyl π-allyl-Pd(II)L*n Pd0->pi_allyl Oxidative Addition (Substrate + L*) product_complex Product-Pd(0) Complex pi_allyl->product_complex Nucleophilic Attack (Amine) product_complex->Pd0 Product Release amine_prod Chiral Allylic Amine product_complex->amine_prod VEC (S)-4-Ethenyl-1,3-dioxolan-2-one VEC->Pd0 VE Vinyl Epoxide VE->Pd0 AC Acyclic Carbonate AC->Pd0 caption Fig. 1: Generalized catalytic cycle for Trost AAA.

    Caption: Fig. 1: Generalized catalytic cycle for Trost AAA.

    In the case of (S)-4-ethenyl-1,3-dioxolan-2-one, the oxidative addition of Pd(0) occurs with inversion of stereochemistry to form a single diastereomeric π-allyl palladium intermediate. The subsequent attack of the amine, which is typically directed by a chiral ligand, also proceeds with inversion of stereochemistry. This double inversion leads to an overall retention of stereochemistry from the starting material to the product. The choice of a chiral ligand is crucial for achieving high enantioselectivity, as it creates a chiral pocket around the metal center, influencing the trajectory of the incoming nucleophile.

    Experimental Protocols

    Representative Protocol for Palladium-Catalyzed Asymmetric Allylic Amination of (S)-4-Ethenyl-1,3-dioxolan-2-one with a Purine Nucleophile

    This protocol is adapted from the work of Guo and co-workers.[3]

    Experimental_Workflow Experimental Workflow start Start reagents Combine [Pd₂(dba)₃], (S)-Trost Ligand, (S)-4-Ethenyl-1,3-dioxolan-2-one, and Purine in THF start->reagents reaction Stir at room temperature for 12-24 h reagents->reaction workup Concentrate in vacuo reaction->workup purification Purify by flash column chromatography (SiO₂) workup->purification analysis Characterize product (NMR, HRMS, HPLC) purification->analysis end End analysis->end caption Fig. 2: A typical experimental workflow.

    Caption: Fig. 2: A typical experimental workflow.

    Materials:

    • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

    • (S)-Trost Ligand ((1S,2S)-(-)-1,2-Bis(2'-(diphenylphosphino)benzamido)cyclohexane)

    • (S)-4-Ethenyl-1,3-dioxolan-2-one

    • Purine (or other N-heteroaromatic nucleophile)

    • Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Pd₂(dba)₃] (0.5-2.5 mol%) and the (S)-Trost ligand (1.1-5.5 mol%).

    • Add anhydrous THF and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

    • Add the purine nucleophile (1.0 equivalent) and (S)-4-ethenyl-1,3-dioxolan-2-one (1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.

    Comparative Protocol: Palladium-Catalyzed Asymmetric Allylic Amination of Butadiene Monoxide with Benzylamine

    This protocol is based on the principles established by Trost and others.

    Materials:

    • [Pd₂(dba)₃]

    • (R,R)-Trost Ligand

    • Racemic Butadiene Monoxide

    • Benzylamine

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM)

    Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine [Pd₂(dba)₃] (1 mol%) and the (R,R)-Trost ligand (2.5 mol%) in a flame-dried flask.

    • Add anhydrous DCM and stir for 20 minutes at room temperature.

    • Add benzylamine (1.2 equivalents) and triethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C and add racemic butadiene monoxide (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the chiral amino alcohol.

    • Determine the yield and enantiomeric excess of the product.

    Conclusion and Future Outlook

    (S)-4-Ethenyl-1,3-dioxolan-2-one stands as a highly effective chiral building block for the synthesis of enantioenriched allylic amines, particularly for specialized nucleophiles such as N-heteroaromatics. Its performance, characterized by high yields and excellent enantioselectivities, makes it a valuable tool in the synthetic chemist's arsenal.

    While a direct, comprehensive benchmarking against other vinylating agents for a broad range of simple amines is not yet available in the literature, the compiled data suggests that vinyl epoxides represent a strong and versatile alternative. Acyclic allylic carbonates, while requiring the control of both regio- and enantioselectivity, offer greater substrate diversity. Vinylcyclopropanes, on the other hand, open doors to different and more complex molecular architectures.

    The choice of the optimal substrate will ultimately depend on the specific synthetic target, the nature of the amine nucleophile, and the desired stereochemical outcome. Future research focused on the direct comparative studies of these and other novel chiral vinylating agents will be invaluable for the continued development of efficient and selective transition-metal-catalyzed amination methodologies.

    References

    • Li, G., Feng, X., & Du, H. (2015). Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin derivatives. Organic & Biomolecular Chemistry, 13(20), 5826-5830. [Link]

    • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

    • Li, G., Feng, X., & Du, H. (2015). Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin derivatives. Organic & Biomolecular Chemistry, 13(20), 5826-5830. [Link]

    • Guo, H., et al. (2018). Palladium-catalyzed asymmetric allylic amination of a vinylethylene carbonate with N-heteroaromatics. Organic Chemistry Frontiers, 5(1), 45-49. [Link]

    • Chowdhury, D., et al. (2023). Cobalt(III)-Catalyzed Free-Amine-Directed Site-Selective Allylation in 2-Aminobiaryls with Vinyl Cyclopropanes. ACS Catalysis, 13(18), 12269–12279. [Link]

    • Soriano, S. (2013). Palladium-catalyzed asymmetric allylic amination. Development and synthetic applications. Doctoral dissertation, Universitat Rovira i Virgili. [Link]

    • Trost, B. M., Bream, R. N., & Xu, J. (2006). Asymmetric Allylic Alkylation of Cyclic Vinylogous Esters and Thioesters by Pd-Catalyzed Decarboxylation of Enol Carbonate and β-Ketoester Substrates. Angewandte Chemie International Edition, 45(19), 3109-3112. [Link]

    • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

    • Trost, B. M., & Dogra, K. (2007). A Decade of Development of Asymmetric Allylic Alkylation. Accounts of Chemical Research, 40(12), 1435-1445. [Link]

    • Trost, B. M., & Toste, F. D. (2000). A New Catalyst for the Asymmetric Allylic Amination. Journal of the American Chemical Society, 122(4), 714-715. [Link]

    • Trost, B. M., et al. (2000). A Phosphine-Free Palladium-Catalyzed Asymmetric Allylic Amination. Journal of the American Chemical Society, 122(24), 5968-5976. [Link]

    • Trost, B. M., & Lee, C. B. (1998). A New Ligand for the Palladium-Catalyzed Asymmetric Allylic Amination. Journal of the American Chemical Society, 120(27), 6818-6819. [Link]

    • Trost, B. M., et al. (1996). Asymmetric Allylic Amination. An Asymmetric Synthesis of (+)- and (−)-Vigabatrin. Journal of the American Chemical Society, 118(26), 6646-6655. [Link]

    • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

    • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

    • Trost, B. M., & Fandrick, D. R. (2003). Asymmetric Allylic Amination of Butadiene Monoxide. Organic Letters, 5(24), 4413-4415. [Link]

    • Trost, B. M., & Heinemann, C. (1997). Asymmetric Allylic Amination of Cyclic Allylic Carbonates. Journal of the American Chemical Society, 119(49), 12089-12090. [Link]

    • Trost, B. M., & Krueger, A. C. (1997). Asymmetric Allylic Amination of Acyclic Allylic Esters. Journal of the American Chemical Society, 119(4), 787-788. [Link]

    • Trost, B. M., & Patterson, D. E. (1998). Asymmetric Allylic Amination of 3,3-Disubstituted Allylic Acetates. Journal of Organic Chemistry, 63(5), 1339-1341. [Link]

    • Trost, B. M., & Stambuli, J. P. (2003). A New Ligand for the Asymmetric Allylic Amination. Organic Letters, 5(23), 4227-4229. [Link]

    • Hayashi, T., et al. (1996). Enantioselective allylic alkylation and amination catalyzed by a chiral pin ligand-palladium complex. Heterocycles, 42(2), 543-546. [Link]

    • Trost, B. M., & McEachern, E. J. (1999). Asymmetric Allylic Amination of Both Acyclic and Cyclic Substrates. Journal of the American Chemical Society, 121(37), 8649-8650. [Link]

    • Trost, B. M., & Ariza, X. (1997). A New Ligand for the Asymmetric Allylic Amination. Angewandte Chemie International Edition in English, 36(23), 2635-2637. [Link]

    • Trost, B. M., & Calkins, T. L. (1995). A New Ligand for the Asymmetric Allylic Amination. Tetrahedron Letters, 36(36), 6433-6436. [Link]

    • Trost, B. M., & Lemoine, R. C. (1996). A New Ligand for the Asymmetric Allylic Amination. Tetrahedron Letters, 37(50), 9161-9164. [Link]

    • Trost, B. M., & Pulley, S. R. (1995). Asymmetric Allylic Amination. An Asymmetric Synthesis of (+)- and (−)-Galanthamine. Journal of the American Chemical Society, 117(39), 10143-10144. [Link]

    • Trost, B. M., & Radinov, R. (1997). A New Ligand for the Asymmetric Allylic Amination. Journal of the American Chemical Society, 119(25), 5962-5963. [Link]

    • Trost, B. M., & Shen, H. C. (2001). A New Ligand for the Asymmetric Allylic Amination. Organic Letters, 3(23), 3651-3654. [Link]

    • Trost, B. M., & Terrell, D. L. (2003). A Direct Asymmetric Allylic Amination. Journal of the American Chemical Society, 125(2), 338-339. [Link]

    • Trost, B. M., & Vranken, D. L. (1992). Asymmetric Allylic Amination. Angewandte Chemie International Edition in English, 31(2), 228-230. [Link]

    Sources

    Validation

    A Comparative Guide to the Reproducible Formation of Solid Electrolyte Interphases Using (S)-4-Ethenyl-1,3-dioxolan-2-one

    In the pursuit of next-generation lithium-ion batteries with enhanced longevity and safety, the engineering of the Solid Electrolyte Interphase (SEI) remains a critical frontier. This passivation layer, formed on the ano...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the pursuit of next-generation lithium-ion batteries with enhanced longevity and safety, the engineering of the Solid Electrolyte Interphase (SEI) remains a critical frontier. This passivation layer, formed on the anode surface during the initial charge, dictates the battery's performance, cycle life, and safety profile.[1][2] Electrolyte additives are the primary tools used to control the SEI's properties, with the goal of creating a layer that is ionically conductive, electronically insulating, and mechanically robust.[3]

    This guide provides an in-depth technical comparison of (S)-4-Ethenyl-1,3-dioxolan-2-one, commonly known as (S)-Vinyl Ethylene Carbonate ((S)-VEC), against two industry-standard additives: Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). We will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation. Our focus is on the reproducibility of SEI formation, a key challenge in translating laboratory findings to reliable, high-performance energy storage solutions.

    The Additive's Role: Mechanistic Differences in Interphase Formation

    An ideal SEI-forming additive should be electrochemically reduced at a higher potential than the bulk electrolyte solvents (like ethylene carbonate, EC), ensuring it preferentially decomposes to form a stable passivation layer.[4] This prevents the continuous decomposition of the electrolyte throughout the battery's life. While VC and FEC are well-understood to function primarily at the anode, recent research reveals a more complex and counterintuitive role for VEC.

    • Vinylene Carbonate (VC): VC is known to polymerize upon reduction on the anode surface, creating a cross-linked, resilient SEI rich in polycarbonates.[5] This film is effective at suppressing solvent co-intercalation and subsequent graphite exfoliation.

    • Fluoroethylene Carbonate (FEC): FEC decomposition leads to an SEI that is notably rich in lithium fluoride (LiF). LiF is a wide-bandgap insulator with excellent stability, contributing to a robust passivation layer that can better withstand the volume changes of next-generation anodes like silicon.[6]

    • (S)-Vinyl Ethylene Carbonate ((S)-VEC): Contrary to initial assumptions, VEC does not always form a superior SEI on the anode. Instead, compelling evidence suggests its primary benefit stems from activity at the cathode.[7] It appears to undergo electropolymerization on the cathode surface, forming a protective Cathode-Electrolyte Interphase (CEI).[7] This CEI can mitigate transition metal dissolution from the cathode, a significant cause of capacity fade, especially at high voltages and elevated temperatures.[4][8] While VEC does participate in SEI formation, its impact on the anode is less pronounced than that of VC or FEC.[9][10]

    The following diagram illustrates the distinct primary mechanisms of these three key additives.

    Caption: Primary reaction pathways for VC, FEC, and VEC additives.

    Comparative Performance Metrics: A Data-Driven Analysis

    The choice of additive has a profound and measurable impact on battery performance. Reproducibility in these metrics is contingent on understanding the underlying mechanism of the chosen additive.

    Performance MetricNo Additive (Control)Vinylene Carbonate (VC)Fluoroethylene Carbonate (FEC)(S)-Vinyl Ethylene Carbonate (VEC)
    Primary Function BaselineAnode SEI FormationAnode SEI FormationCathode CEI Formation
    Capacity Retention (Elevated Temp.) ~68.8% after 100 cycles at 50°C[4]Generally improves vs. controlGenerally improves vs. control~84.8% after 100 cycles at 50°C[4]
    Capacity Retention (Room Temp.) ~76.3% after 100 cycles[4]Slight improvement over control[5]Significant improvement, esp. with Si-anodes[11]Marginal improvement (~78.0%)[4]
    Initial Coulombic Efficiency (ICE) LowestHigh[5]HighOften lower than VC/FEC[12]
    Impedance (Resistance) Increases significantly with cyclingCan increase at >2% concentration[10]Generally stableCan lead to high resistance[12]
    High Voltage Stability PoorOxidatively unstable >4.7V[8]More stable than VCSuperior oxidative stability vs. VC
    Thermal Reactivity with Anode BaselineReduces reactivity[9]Can increase reactivity[9]No significant effect[9]

    Expert Insights:

    • (S)-VEC's strength lies in high-temperature applications. The data clearly shows that VEC significantly enhances capacity retention at elevated temperatures, likely by stabilizing the cathode surface and preventing parasitic reactions that are accelerated by heat.[4]

    • For room-temperature cycling, FEC and VC are often superior. At standard temperatures, VEC provides only a marginal improvement over a baseline electrolyte, whereas VC and especially FEC are known to form more effective and stable anode SEIs that boost cycle life.[4][5]

    • Concentration is critical for VC. While effective, exceeding a 2% concentration of VC can lead to a dramatic increase in cell impedance, negating its benefits.[10] This highlights the need for careful optimization.

    • VEC's lower ICE can be a drawback. The initial charge/discharge cycle consumes some lithium to form the SEI/CEI. VEC can sometimes consume more lithium in this initial phase, leading to a lower initial efficiency compared to VC or FEC.[12]

    Experimental Guide for Additive Evaluation

    To ensure reproducible results when comparing these additives, a rigorous and consistent experimental workflow is paramount. The following protocols are designed to provide a self-validating system for evaluation.

    G cluster_electrochem Characterization Techniques cluster_postmortem Post-Mortem Techniques prep 1. Electrode & Electrolyte Preparation assembly 2. Coin Cell Assembly (Ar-filled Glovebox) prep->assembly formation 3. Formation Cycling (e.g., 2 cycles @ C/20) assembly->formation electrochem 4. Electrochemical Characterization formation->electrochem postmortem 5. Post-Mortem Analysis (Disassembly in Glovebox) electrochem->postmortem cv Cyclic Voltammetry (CV) - Reduction Potentials eis EIS - Interfacial Impedance cycling Galvanostatic Cycling - Capacity Retention xps XPS - Surface Chemistry sem SEM / TEM - Morphology

    Caption: Standardized workflow for evaluating electrolyte additives.

    Protocol 1: Electrolyte Preparation and Coin Cell Assembly

    Causality: The precision in this step is fundamental to reproducibility. Any variation in additive concentration or the presence of contaminants like moisture will significantly alter SEI formation.

    • Electrolyte Preparation:

      • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte (e.g., 1.0 M LiPF₆ in 3:7 w/w Ethylene Carbonate:Ethyl Methyl Carbonate).

      • Create the additive-containing electrolytes by adding a precise weight percentage (e.g., 2 wt%) of (S)-VEC, VC, or FEC to the baseline electrolyte. Stir overnight to ensure complete dissolution and homogeneity.

    • Electrode and Separator Preparation:

      • Use commercially available or consistently prepared graphite anodes and NMC cathodes.

      • Punch electrodes to the desired diameter (e.g., 15 mm for the anode, 14 mm for the cathode).

      • Dry electrodes under vacuum at an appropriate temperature (e.g., 120°C for cathodes, 80°C for anodes) for at least 12 hours to remove residual moisture.

    • Coin Cell (CR2032) Assembly:

      • Assemble the cells in the following order: negative casing, anode, separator (e.g., Celgard 2325), cathode, spacer disk, spring, positive casing.

      • Add a consistent amount of electrolyte (e.g., 20 µL) onto the separator, ensuring it is fully wetted.

      • Crimp the cell with a consistent pressure to ensure proper internal contact and sealing. Let the cells rest for 12 hours to ensure complete electrode wetting.

    Protocol 2: Formation Cycling and Electrochemical Characterization

    Causality: The formation protocol directly builds the SEI. A slow, controlled formation allows for a more dense, uniform, and stable passivation layer, leading to more reliable subsequent data.

    • Formation Cycling:

      • Place the assembled cells in a temperature-controlled chamber (e.g., 25°C).

      • Perform the first charge/discharge cycle at a very low C-rate, typically between C/20 and C/10 (where C is the theoretical capacity of the cell). For example, charge to 4.2 V and discharge to 3.0 V.

      • The irreversible capacity loss between the first charge and discharge is a key indicator of the extent of SEI formation.

    • Electrochemical Impedance Spectroscopy (EIS):

      • After the formation cycle, measure the EIS of the cell in its fully charged state.

      • Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

      • The resulting Nyquist plot can be fitted to an equivalent circuit model. The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance, which is indicative of the SEI's quality.

    • Long-Term Cycling:

      • Cycle the cells at a higher rate (e.g., C/2 or 1C) between the designated voltage limits for at least 100 cycles.

      • Plot the discharge capacity versus the cycle number to determine the capacity retention. Perform these tests at both room temperature and an elevated temperature (e.g., 50°C) to fully assess the additive's performance.

    Protocol 3: Post-Mortem SEI Analysis

    Causality: Direct characterization of the SEI is the only way to validate the mechanistic claims. This step connects the electrochemical performance back to the fundamental surface chemistry and morphology.

    • Cell Disassembly:

      • After cycling, carefully disassemble the cells inside an argon-filled glovebox.

      • Gently rinse the retrieved electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[6]

    • X-ray Photoelectron Spectroscopy (XPS):

      • Transfer the electrode samples to the XPS chamber using an air-tight transfer vessel to prevent contamination.

      • Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, Li 1s).

      • Deconvolution of these spectra will reveal the chemical composition of the interphase layer, allowing for the identification of species like Li₂CO₃, R-OCO₂Li (polycarbonates), and LiF.[13]

    • Scanning/Transmission Electron Microscopy (SEM/TEM):

      • Use SEM to visualize the surface morphology of the electrode. A smooth, crack-free surface after cycling indicates a stable, mechanically robust SEI.

      • For higher resolution, Focused Ion Beam (FIB) can be used to create a cross-section for TEM analysis, revealing the thickness and structure of the SEI layer.

    Conclusion and Recommendations

    The reproducibility of SEI formation is not solely dependent on the choice of additive but on a deep understanding of its specific mechanism of action.

    • (S)-4-Ethenyl-1,3-dioxolan-2-one ((S)-VEC) is not a universal replacement for VC or FEC. Its unique strength lies in enhancing the stability of lithium-ion cells at elevated temperatures , a benefit that appears to stem from the formation of a protective cathode-electrolyte interphase rather than a superior anode SEI.[4][7]

    • For applications demanding high performance at room temperature or with silicon-based anodes, Fluoroethylene Carbonate (FEC) remains a more reliable choice due to its ability to form a stable, LiF-rich anode SEI.[11]

    • Vinylene Carbonate (VC) is a well-balanced additive but requires careful concentration control to avoid increased impedance.[10]

    For researchers and developers, the path to reproducible results involves selecting an additive based on the specific operational demands of the battery (e.g., temperature, voltage) and employing rigorous, standardized protocols for both cell fabrication and analysis. The counterintuitive, cathode-centric behavior of (S)-VEC underscores the necessity of moving beyond anode-focused analysis and embracing a full-cell perspective to engineer the next generation of reliable and long-lasting lithium-ion batteries.

    References

    Sources

    Comparative

    Spectroscopic Profiling and Mechanistic Evaluation of (S)-4-Ethenyl-1,3-dioxolan-2-one vs. Saturated Analogues

    Executive Summary The structural divergence between (S)-4-ethenyl-1,3-dioxolan-2-one (Vinyl Ethylene Carbonate, VEC) and its saturated analogue, 4-ethyl-1,3-dioxolan-2-one (Ethyl Ethylene Carbonate, EEC), dictates their...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The structural divergence between (S)-4-ethenyl-1,3-dioxolan-2-one (Vinyl Ethylene Carbonate, VEC) and its saturated analogue, 4-ethyl-1,3-dioxolan-2-one (Ethyl Ethylene Carbonate, EEC), dictates their utility in advanced chemical synthesis and energy storage. While EEC behaves as a relatively inert, saturated cyclic carbonate, the introduction of the vinyl group in VEC transforms the molecule into a highly reactive sacrificial additive. This guide provides an objective, data-driven comparison of their spectroscopic signatures and outlines self-validating experimental protocols for evaluating their mechanistic behaviors in solid electrolyte interphase (SEI) formation[1],[2].

    Molecular Causality: The Role of the Vinyl Substituent

    The fundamental difference in reactivity between VEC and EEC stems from the electrochemical and radical susceptibility of the vinyl substituent.

    In lithium-ion battery environments, bulk saturated carbonates (like EEC or Propylene Carbonate) undergo ring-opening decomposition at low potentials, leading to continuous gas evolution (CO₂) and the formation of unstable alkoxide species. Conversely, the ethenyl group in VEC lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, allowing it to be preferentially reduced at a higher potential[2]. This early reduction triggers a radical polymerization cascade, cleaving the vinyl double bond to form a dense, polycarbonate-rich SEI layer. This layer passivates the electrode, halting further solvent degradation and preventing catastrophic cell failure at elevated temperatures[1].

    G VEC (S)-4-Ethenyl-1,3-dioxolan-2-one (VEC) RedVEC Preferential Reduction (Higher Potential) VEC->RedVEC EEC 4-Ethyl-1,3-dioxolan-2-one (EEC) RedEEC Solvent Co-Reduction (Lower Potential) EEC->RedEEC Poly Radical Polymerization (Vinyl Cleavage) RedVEC->Poly Decomp Ring-Opening & CO2 Evolution RedEEC->Decomp SEI_VEC Stable Polycarbonate SEI (Electrode Passivation) Poly->SEI_VEC SEI_EEC Unstable SEI (Continuous Degradation) Decomp->SEI_EEC

    Mechanism of SEI formation: VEC polymerization vs. EEC decomposition.

    Comparative Spectroscopic Profiling

    To reliably distinguish VEC from EEC and monitor their respective degradation pathways, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed.

    • ¹H and ¹³C NMR: The defining feature of VEC is the presence of the downfield vinylic protons (δ 5.84–5.93 ppm and δ 5.40–5.52 ppm) and carbons (δ 132.2 ppm and δ 121.5 ppm). In EEC, these are replaced by heavily shielded aliphatic signals corresponding to the ethyl chain (δ 1.02 ppm for the methyl group)[3].

    • FT-IR: Both molecules exhibit a strong cyclic carbonate carbonyl (C=O) stretch near 1793–1798 cm⁻¹. However, VEC presents a distinct C=C stretching vibration at ~1645 cm⁻¹ and an sp² C-H stretch at ~3080 cm⁻¹, which are critical markers for tracking the consumption of the monomer during polymerization[1].

    Quantitative Spectroscopic Summary
    Spectroscopic MethodFeature(S)-4-Ethenyl-1,3-dioxolan-2-one (VEC)4-Ethyl-1,3-dioxolan-2-one (EEC)
    ¹H NMR (CDCl₃) Ring CHδ 5.10 ppm (q, J = 7.6 Hz)δ 4.69 – 4.49 ppm (m)
    Ring CH₂δ 4.56 (t), 4.13 (dd) ppmδ 4.51 (t), 4.09 (m) ppm
    Substituentδ 5.93–5.84 (m, 1H), 5.52–5.40 (m, 2H)δ 1.91–1.69 (m, 2H), 1.02 (t, 3H)
    ¹³C NMR (CDCl₃) C=Oδ 154.8 ppmδ 155.2 ppm
    Ring CH / CH₂δ 77.3 ppm / 69.0 ppmδ 78.1 ppm / 69.1 ppm
    Substituentδ 132.2 ppm (CH), 121.5 ppm (CH₂)δ 26.8 ppm (CH₂), 8.4 ppm (CH₃)
    FT-IR (cm⁻¹) C=O Stretch~1798 cm⁻¹~1793 cm⁻¹
    C=C Stretch~1645 cm⁻¹N/A
    C-H Stretch~3080 cm⁻¹ (sp² C-H)~2976, 2942, 2886 cm⁻¹ (sp³ C-H)

    (Data synthesized from standardized characterization of cyclic carbonates[3])

    Self-Validating Experimental Protocols

    Protocol 1: In Situ FTIR/NMR Monitoring of Electrolyte Stability

    Causality & Validation: Ex situ analysis of battery electrolytes is notoriously prone to atmospheric contamination (moisture ingress), which skews degradation data. By utilizing an in situ spectroscopic cell, the system becomes self-validating; the direct correlation between the applied electrochemical potential and the real-time disappearance of the 1645 cm⁻¹ (C=C) band confirms that polymerization is an electrochemical response, not a thermal artifact[1].

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox (<0.1 ppm H₂O/O₂), prepare a baseline electrolyte of 1M LiPF₆ in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC, 1:1 v/v).

    • Doping: Split the batch. Add 2.0 wt% VEC to Batch A, and 2.0 wt% EEC to Batch B.

    • Cell Assembly: Assemble two LiNi₀.₈Co₀.₂O₂/Li half-cells using specialized IR-transparent window configurations (e.g., ZnSe windows for FTIR).

    • Electrochemical Cycling & Acquisition: Cycle the cells at 50 °C between 3.0 V and 4.2 V. Simultaneously acquire FTIR spectra every 10 minutes.

    • Data Interpretation: For the VEC cell, track the attenuation of the 1645 cm⁻¹ peak and the emergence of broad polycarbonate bands (~1750 cm⁻¹). For the EEC cell, monitor the rapid emergence of the asymmetric CO₂ stretch (~2340 cm⁻¹), indicating catastrophic ring-opening[1].

    Protocol 2: Absolute Purity Validation via Quantitative NMR (qNMR)

    Causality & Validation: Trace epoxide or diol impurities in VEC/EEC can severely disrupt SEI formation. Traditional chromatography requires identical reference standards, which may degrade. qNMR relies on the fundamental physics that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei. Using an independent internal standard creates a self-validating absolute purity measurement.

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~20.0 mg of the carbonate analyte (VEC or EEC) and ~10.0 mg of a high-purity internal standard (e.g., Dimethyl sulfone, TraceCERT®) into a vial.

    • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ and transfer to a 5 mm NMR tube.

    • Acquisition Parameters: Run a ¹H NMR experiment with a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ (typically >30 seconds) to ensure complete longitudinal relaxation of all protons.

    • Integration & Calculation:

      • For VEC: Integrate the internal vinyl proton multiplet (δ 5.84–5.93 ppm, 1H).

      • For EEC: Integrate the terminal methyl triplet (δ 1.02 ppm, 3H).

      • Compare against the dimethyl sulfone singlet (δ 2.98 ppm, 6H) to calculate the absolute mass fraction.

    References

    • Source: The Journal of Physical Chemistry C (acs.org / ucsd.edu)
    • Source: ARKIVOC (arkat-usa.org)
    • Source: Xiamen University (xmu.edu.cn)

    Sources

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